1-N-Boc-3-cyanopiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tert-butyl 3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373535 | |
| Record name | 1-N-Boc-3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-53-3 | |
| Record name | 1-N-Boc-3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyanopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-N-Boc-3-cyanopiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-3-cyanopiperidine , with the CAS number 915226-39-0, is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the stable Boc protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for targeted therapeutics. This guide provides an in-depth overview of its properties, synthesis, and applications.
Core Physicochemical Properties
(S)-1-N-Boc-3-cyanopiperidine is typically a white to yellow solid, soluble in organic solvents such as methanol.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| CAS Number | 915226-39-0 | [2] |
| Appearance | White to yellow solid/powder | [1][3] |
| Melting Point | 60-65 °C (racemate) | [3][4] |
| Boiling Point | 325.3 °C at 760 mmHg (predicted); 40 °C at 30 mmHg | [3][5] |
| Density | 1.07 g/cm³ (predicted) | [5] |
| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | [6] |
| Synonyms | (S)-tert-Butyl 3-cyanopiperidine-1-carboxylate, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester | [5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
For the racemic N-Boc-3-cyanopiperidine in CDCl₃, the following characteristic shifts are observed:
-
δ 1.49 (s, 9H): Corresponds to the nine protons of the tert-butyl (Boc) protecting group.
-
δ 1.77 (m, 2H), 1.97 (brs, 1H): Attributed to the methylene protons of the piperidine ring.
-
δ 2.66 (m, 1H): Represents the proton at the C3 position, adjacent to the cyano group.
-
δ 3.35-3.84 (brs, 4H): A broad signal corresponding to the other methylene protons of the piperidine ring adjacent to the nitrogen atom.[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Based on the structure and typical chemical shifts for similar molecules, the expected ¹³C NMR signals for (S)-1-N-Boc-3-cyanopiperidine are:
-
~170 ppm: Carbonyl carbon of the Boc group.
-
~120 ppm: Cyano group carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~28 ppm: Methyl carbons of the Boc group.
-
Piperidine ring carbons: A series of signals between 25-50 ppm.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
~2240 cm⁻¹: A sharp peak corresponding to the C≡N (nitrile) stretching vibration.
-
~1690 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretching of the Boc protecting group.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Synthesis and Experimental Protocols
The enantioselective synthesis of (S)-1-N-Boc-3-cyanopiperidine is of paramount importance for its use in chiral drug development. A common and efficient strategy involves the stereoselective synthesis of the precursor, (S)-1-N-Boc-3-hydroxypiperidine, followed by conversion of the hydroxyl group to a cyano group.
Workflow for the Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone
The biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers a green and highly stereoselective route to (S)-1-N-Boc-3-hydroxypiperidine.[8][9][10]
-
Materials: N-Boc-3-piperidone, ketoreductase (KRED) enzyme or whole-cell biocatalyst (e.g., Pichia pastoris), cofactor (NADPH or NADH), cofactor regeneration system (e.g., glucose and glucose dehydrogenase), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Prepare a buffered solution containing the N-Boc-3-piperidone substrate.
-
Add the ketoreductase enzyme and the cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle agitation.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine.
-
Protocol 2: Conversion of Hydroxyl to Cyano Group (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for converting the hydroxyl group to a cyano group with inversion of stereochemistry, which is a crucial consideration in chiral synthesis.[4][11][12][13]
-
Materials: (S)-1-N-Boc-3-hydroxypiperidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a cyanide source (e.g., acetone cyanohydrin or zinc cyanide/PPh₃), anhydrous aprotic solvent (e.g., THF or toluene).
-
Procedure:
-
Dissolve (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add DEAD or DIAD to the solution, maintaining the low temperature.
-
Add the cyanide source to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
-
Quench the reaction and purify the product using column chromatography on silica gel to obtain (S)-1-N-Boc-3-cyanopiperidine.
-
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, and chiral 3-substituted piperidines are key components of numerous bioactive molecules.
Intermediate for Aurora Kinase Inhibitors
(S)-1-N-Boc-3-cyanopiperidine serves as a crucial intermediate in the synthesis of aurora kinase inhibitors, a class of targeted cancer therapeutics.[3] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. The piperidine ring of the molecule is often incorporated into the inhibitor structure to occupy specific binding pockets of the kinase, enhancing potency and selectivity. The cyano group can be a key pharmacophore or a synthetic handle for further elaboration of the inhibitor molecule.
Logical Relationship in Inhibitor Synthesis
Caption: Role in Aurora Kinase Inhibitor Synthesis.
The related compound, (S)-1-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used to treat certain types of cancer.[8] This highlights the importance of this class of chiral piperidine derivatives in the development of modern targeted therapies.
Safety and Handling
(S)-1-N-Boc-3-cyanopiperidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep the container tightly closed in a dry and cool place, under an inert atmosphere.[6]
This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine for professionals in the field of chemical research and drug development. The detailed information on its properties, synthesis, and applications underscores its significance as a valuable tool in the creation of novel therapeutics.
References
- 1. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 | CID 22458258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. (S)-1-N-Boc-3-cyanopiperidine | 915226-39-0 [amp.chemicalbook.com]
- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
In-depth Technical Guide: Molecular Weight of (R)-1-N-Boc-3-cyanopiperidine
This guide provides a detailed breakdown of the molecular weight of (R)-1-N-Boc-3-cyanopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Composition and Weight
(R)-1-N-Boc-3-cyanopiperidine is a derivative of piperidine characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a cyano group at the 3-position with R-stereochemistry. Its chemical properties and molecular weight are fundamental for stoichiometric calculations in synthetic organic chemistry.
Molecular Formula and Weight Summary
The molecular formula for (R)-1-N-Boc-3-cyanopiperidine is C₁₁H₁₈N₂O₂.[1][2][3][4] The precise molecular weight is 210.277 g/mol , though it is often cited as 210.27 g/mol for practical laboratory use.[1][2][3][4]
Table 1: Elemental Composition of (R)-1-N-Boc-3-cyanopiperidine
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 210.277 |
Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic abundance.[5][6][7][8][9][10][11]
Logical Relationship of Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the straightforward relationship for (R)-1-N-Boc-3-cyanopiperidine.
Caption: Workflow for calculating the molecular weight.
References
- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 2. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 3. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]
- 4. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. princeton.edu [princeton.edu]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
A Technical Guide to 1-N-Boc-3-Cyanopiperidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Boc-3-cyanopiperidine, a pivotal heterocyclic building block in medicinal chemistry. This document outlines its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name tert-butyl 3-cyanopiperidine-1-carboxylate, is a solid, moisture-sensitive compound.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol [1] |
| CAS Number | 91419-53-3[2] |
| Appearance | White to yellow powder[1] |
| Melting Point | 60-65 °C[1] |
| Boiling Point | 40 °C at 30 mmHg[1] |
| Density | 1.07±0.1 g/cm³ (Predicted)[1] |
| Purity | ≥97%[] |
| Solubility | Soluble in Methanol[1] |
| InChI Key | UEFZTXGFHKPSFS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N[] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) data is a key analytical tool for its characterization.
¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H).[4]
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical transformations. A common and efficient method involves the dehydration of the corresponding amide precursor.
General Procedure for the Synthesis of tert-Butyl 3-cyanopiperidine-1-carboxylate
This protocol details the synthesis of this compound from tert-butyl-3-carbamoylpiperidine-1-carboxylate.
Materials:
-
tert-Butyl-3-carbamoylpiperidine-1-carboxylate
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Trifluoroacetic acid anhydride (TFAA)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL).[4]
-
To this solution, add triethylamine (3.1 g, 31.0 mmol).[4]
-
Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.[4]
-
Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.[4]
-
Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).[4]
-
Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Concentrate the organic phase under reduced pressure to yield the product.[4]
This procedure typically results in a high yield of the desired product.[4]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common structural motif in many biologically active molecules. The Boc-protecting group offers stability and allows for selective deprotection and further functionalization, while the cyano group can be transformed into various other functional groups, making it a versatile building block.
A significant application of this compound is in the preparation of inhibitors for aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to various cancers.[5] Therefore, inhibitors of these kinases are promising targets for anticancer drug development. This compound is utilized in the synthesis of complex heterocyclic systems, such as those based on the imidazo-[1,2-a]-pyrazine core, which form the backbone of certain aurora kinase inhibitors.[4]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Role as a building block in synthesizing Aurora Kinase Inhibitors.
References
- 1. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic routes for obtaining tert-butyl 3-cyanopiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The document outlines experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows.
Introduction
Tert-butyl 3-cyanopiperidine-1-carboxylate, also known as N-Boc-3-cyanopiperidine, is a valuable heterocyclic intermediate in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of approved drugs, and the presence of a nitrile group at the 3-position offers a versatile handle for further chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions of the ring. This guide explores two principal synthetic pathways to this important compound.
Synthetic Routes
Two primary and reliable methods for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate are detailed below:
-
Dehydration of tert-Butyl 3-carbamoylpiperidine-1-carboxylate: This is a direct and high-yielding method that converts the corresponding amide into the nitrile.
-
N-Boc Protection of 3-Cyanopiperidine: This approach involves the protection of the commercially available or independently synthesized 3-cyanopiperidine.
Route 1: Dehydration of tert-Butyl 3-carbamoylpiperidine-1-carboxylate
This synthetic pathway involves the dehydration of the amide precursor, tert-butyl 3-carbamoylpiperidine-1-carboxylate, to yield the desired nitrile.
Caption: Synthetic workflow for the dehydration of the amide precursor.
Experimental Protocol:
A common and effective method for this dehydration utilizes trifluoroacetic anhydride (TFAA) in the presence of a base.
Materials:
-
tert-Butyl 3-carbamoylpiperidine-1-carboxylate
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triethylamine (approximately 7-8 eq).
-
Slowly add trifluoroacetic anhydride (approximately 5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for an extended period (e.g., 16 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | tert-Butyl 3-carbamoylpiperidine-1-carboxylate |
| Product | tert-Butyl 3-cyanopiperidine-1-carboxylate |
| Typical Yield | ~87% |
| Purity | High, often requires minimal purification |
| Key Reagents | TFAA, TEA |
| Solvent | Dichloromethane |
| Reaction Time | ~16 hours |
| Temperature | Room Temperature |
Route 2: N-Boc Protection of 3-Cyanopiperidine
This route involves the direct protection of the nitrogen atom of 3-cyanopiperidine (also known as 3-piperidinecarbonitrile) using di-tert-butyl dicarbonate (Boc-anhydride).
Caption: Synthetic workflow for the N-Boc protection of 3-cyanopiperidine.
Experimental Protocol:
This procedure is analogous to the N-Boc protection of similar piperidine derivatives.
Materials:
-
3-Cyanopiperidine (or its salt, e.g., hydrochloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., Triethylamine, Sodium hydroxide, or Sodium bicarbonate)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system with water)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-cyanopiperidine (1.0 eq) in the chosen solvent. If starting from a salt, a base is required to liberate the free amine.
-
Add the base (e.g., triethylamine, 1.1-1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, perform an aqueous workup. This may involve washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Cyanopiperidine |
| Product | tert-Butyl 3-cyanopiperidine-1-carboxylate |
| Typical Yield | High (typically >90%) |
| Purity | Generally high |
| Key Reagents | Di-tert-butyl dicarbonate, Base |
| Solvent | Dichloromethane, THF, or biphasic |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
Alternative Synthetic Strategies
While the two routes detailed above are the most common, other synthetic strategies can be envisioned for the preparation of tert-butyl 3-cyanopiperidine-1-carboxylate. These can be valuable for accessing derivatives or when starting materials for the primary routes are unavailable.
Caption: Alternative synthetic approaches from ketone and alcohol precursors.
These alternative pathways include:
-
From N-Boc-3-piperidone: The ketone can be converted to the cyanohydrin followed by dehydration, or directly to the nitrile using reagents like tosyl cyanide.
-
From N-Boc-3-hydroxypiperidine: The alcohol can be converted to the nitrile through a nucleophilic substitution reaction, often after activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), or via a one-pot procedure like the Mitsunobu reaction with a cyanide source.
These methods may offer advantages in specific contexts, such as in the synthesis of chiral derivatives if starting from an enantiomerically pure alcohol.
Conclusion
The synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate can be reliably achieved through at least two high-yielding and straightforward synthetic routes. The choice of method will often depend on the availability and cost of the starting materials. The dehydration of the corresponding amide and the N-Boc protection of 3-cyanopiperidine both represent robust and scalable methods for producing this important building block for drug discovery and development. The alternative strategies outlined provide further options for synthetic chemists, enhancing the accessibility of this versatile intermediate.
In-Depth Technical Guide to the Physical Properties of N-Boc-3-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-cyanopiperidine, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the removable Boc protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of N-Boc-3-cyanopiperidine, supported by experimental details and characterization data.
Core Physical Properties
The physical characteristics of N-Boc-3-cyanopiperidine are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | White to yellow powder/solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 40 °C at 30 mmHg | [1] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in methanol. | N/A |
Spectroscopic and Structural Data
Spectroscopic analysis is fundamental to confirming the identity and purity of N-Boc-3-cyanopiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons in the molecule.[1]
-
δ 3.84 - 3.35 (brs, 4H): Broad multiplet corresponding to the protons on the piperidine ring adjacent to the nitrogen atom (C2-H and C6-H).
-
δ 2.66 (m, 1H): Multiplet assigned to the proton at the C3 position, which is coupled to the neighboring methylene protons.
-
δ 1.97 (brs, 1H): Broad singlet, likely corresponding to one of the axial protons on the piperidine ring.
-
δ 1.77 (m, 2H): Multiplet for the remaining methylene protons on the piperidine ring.
-
δ 1.49 (s, 9H): A sharp singlet characteristic of the nine equivalent protons of the tert-butyl (Boc) protecting group.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-3-cyanopiperidine would be expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2260-2220 cm⁻¹. The carbonyl (C=O) of the Boc protecting group will exhibit a strong absorption band around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of N-Boc-3-cyanopiperidine.
Synthesis of N-Boc-3-cyanopiperidine
A general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate involves the dehydration of N-Boc-3-piperidinecarboxamide.[1]
Workflow for the Synthesis of N-Boc-3-cyanopiperidine
Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.
Procedure:
-
To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 31.0 mmol).[1]
-
Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.[1]
-
After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).[1]
-
Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to yield the product.[1]
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of N-Boc-3-cyanopiperidine.
Melting Point Determination Workflow
Caption: General workflow for melting point determination.
Solubility Testing Workflow
Caption: General workflow for solubility testing.
Safety and Handling
N-Boc-3-cyanopiperidine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry place.
Conclusion
This technical guide has summarized the key physical properties of N-Boc-3-cyanopiperidine, providing a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The tabulated data, along with the outlined experimental protocols and spectroscopic information, offer a solid foundation for the safe and effective use of this important chemical intermediate. Further research to fully characterize its ¹³C NMR and IR spectra, as well as to determine its crystal structure, would be beneficial for the scientific community.
References
N-Boc-3-Cyanopiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-3-cyanopiperidine, a key intermediate in pharmaceutical synthesis. The document details its melting point and solubility profile, alongside standardized experimental protocols for their determination. Furthermore, it outlines the compound's role in the synthesis of targeted therapeutics and provides visual workflows for clarity.
Physicochemical Properties
N-Boc-3-cyanopiperidine is a white to yellow powder, a piperidine derivative containing a nitrile group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This structure lends itself to a specific set of physical and chemical characteristics crucial for its application in drug development.
Melting Point
The melting point of N-Boc-3-cyanopiperidine is consistently reported in the range of 60-65°C[1]. A sharp melting point within this range is indicative of high purity.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing reaction conditions, purification strategies, and formulation. While quantitative solubility data for N-Boc-3-cyanopiperidine in a wide range of solvents is not extensively published, its known solubility and the behavior of structurally similar compounds allow for a comprehensive qualitative assessment.
Quantitative Data:
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][2] |
Qualitative Solubility Analysis:
The presence of the bulky, non-polar Boc group significantly influences the solubility profile of the parent piperidine structure. It generally decreases polarity and reduces the capacity for hydrogen bonding with protic solvents[3]. Based on this, and the known solubility of other N-Boc protected piperidines, the following qualitative solubility profile can be inferred:
| Solvent Class | Example Solvents | Predicted Solubility of N-Boc-3-cyanopiperidine | Rationale |
| Polar Protic | Water, Ethanol | Low to Very Low | The hydrophobic Boc group and the overall reduced polarity limit interaction with polar protic solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the molecule without the need for hydrogen bond donation. Structurally similar N-Boc compounds show good solubility in these solvents[4]. |
| Non-Polar | Toluene, Hexane | Moderate to High | The increased lipophilicity due to the Boc group enhances solubility in non-polar environments[3]. |
Experimental Protocols
Accurate determination of melting point and solubility is fundamental in chemical research. The following are detailed standard methodologies for these measurements.
Melting Point Determination
The melting point of N-Boc-3-cyanopiperidine can be determined using the capillary method with a melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry N-Boc-3-cyanopiperidine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents can be performed through a standardized procedure.
Procedure:
-
Preparation: A small, accurately weighed amount of N-Boc-3-cyanopiperidine (e.g., 10 mg) is placed into a series of labeled vials.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each vial.
-
Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified based on the visual observation (e.g., soluble, partially soluble, insoluble).
Role in Drug Development
N-Boc-3-cyanopiperidine is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. It is a key intermediate in the preparation of inhibitors for aurora kinases, a family of enzymes that play a crucial role in cell division. Overexpression of these kinases is implicated in various cancers, making them an important therapeutic target[5].
The synthesis of aurora kinase inhibitors often involves the use of N-Boc-3-cyanopiperidine to construct the core piperidine scaffold of the final drug molecule. The Boc protecting group allows for selective reactions at other sites of the molecule before being removed under mild acidic conditions to reveal the piperidine nitrogen for further functionalization.
References
- 1. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]
- 2. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 5. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
Spectroscopic and Synthetic Profile of 1-N-Boc-3-cyanopiperidine: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is crucial for efficient and accurate scientific advancement. This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-N-Boc-3-cyanopiperidine, a valuable building block in medicinal chemistry.
Summary of Spectroscopic Data
The following tables provide a concise summary of the key spectroscopic data for this compound (tert-butyl 3-cyanopiperidine-1-carboxylate), a compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol .[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.84 - 3.35 | br s | 4H | Piperidine ring protons (CH₂) |
| 2.66 | m | 1H | Piperidine ring proton (CH) |
| 1.97 | br s | 1H | Piperidine ring proton (CH) |
| 1.77 | m | 2H | Piperidine ring protons (CH₂) |
| 1.49 | s | 9H | Boc group (-C(CH₃)₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | Carbonyl carbon (Boc group) |
| 121.9 | Nitrile carbon (-CN) |
| 80.7 | Quaternary carbon (Boc group) |
| 46.4 | Piperidine ring carbon (CH₂) |
| 43.6 | Piperidine ring carbon (CH₂) |
| 30.6 | Piperidine ring carbon (CH) |
| 28.4 | Methyl carbons (Boc group) |
| 24.8 | Piperidine ring carbon (CH₂) |
Note: The assignments are based on typical chemical shifts for similar structures and may require further experimental verification for definitive assignment.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2240 | C≡N stretch (nitrile) |
| ~1690 | C=O stretch (urethane carbonyl) |
| ~1160 | C-O stretch (urethane) |
Note: These are characteristic absorption frequencies and the exact values may vary based on the experimental conditions.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 211.1441 | [M+H]⁺ (Calculated for C₁₁H₁₉N₂O₂⁺: 211.1447) |
| 155.0917 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 137.0811 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate from N-Boc-3-piperidinecarboxamide.
Materials and Reagents:
-
N-Boc-3-piperidinecarboxamide
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-piperidinecarboxamide (1.0 g, 4.38 mmol) in anhydrous methylene chloride (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add triethylamine (3.1 g, 30.6 mmol).
-
Slowly add trifluoroacetic anhydride (4.1 g, 19.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), partition the mixture between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a suitable IR plate or as a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Obtain the mass spectrum in positive ion mode.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 1-N-Boc-3-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-N-Boc-3-cyanopiperidine. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.
Core Data Presentation
The 1H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl3) at 400 MHz, exhibits characteristic signals corresponding to the protons of the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group. Due to the conformational flexibility of the piperidine ring and the presence of a chiral center at the C3 position, the proton signals are complex and often appear as broad multiplets.
Table 1: Summary of 1H NMR Spectral Data for this compound in CDCl3
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-9 (Boc, -C(CH3)3) | 1.49 | s | 9H |
| H-4, H-5 (Piperidine) | 1.77 | m | 2H |
| H-3 (Piperidine) | 1.97 | br s | 1H |
| H-2, H-6 (Piperidine) | 2.66 | m | 1H |
| H-2, H-6 (Piperidine) | 3.35 - 3.84 | br s | 4H |
Note: The assignments for the piperidine ring protons are complex due to signal overlap and broadening. The chemical shifts and multiplicities are based on available data and may vary slightly depending on experimental conditions.[1]
Detailed Spectral Analysis
The 1H NMR spectrum is characterized by a prominent singlet at approximately 1.49 ppm, which integrates to nine protons and is assigned to the magnetically equivalent methyl protons of the tert-butyl group of the Boc protecting group.[1]
The protons on the piperidine ring give rise to a series of multiplets in the upfield region of the spectrum. The complexity of these signals is a result of several factors:
-
Diastereotopic Protons: The presence of a substituent at the C3 position renders the methylene protons at C2, C4, C5, and C6 diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.
-
Conformational Isomerism: The piperidine ring can exist in multiple chair and boat conformations, which can interconvert at room temperature. This conformational exchange can lead to broadening of the NMR signals. The bulky Boc group on the nitrogen atom can influence the conformational equilibrium.
-
Spin-Spin Coupling: The protons on adjacent carbons will exhibit spin-spin coupling, leading to the splitting of signals into multiplets. The magnitude of the coupling constants (J-values) is dependent on the dihedral angle between the coupled protons, which is in turn determined by the ring conformation.
A broad signal is observed around 1.97 ppm, which is attributed to the proton at the C3 position.[1] The remaining piperidine protons at positions C2, C4, C5, and C6 appear as a series of overlapping multiplets and broad signals between 1.77 ppm and 3.84 ppm.[1] Due to the significant signal overlap and broadening, a definitive assignment of each individual proton and the extraction of precise coupling constants from a standard 1D 1H NMR spectrum is challenging. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy, would be required for a complete and unambiguous assignment of all proton and carbon signals.
Experimental Protocol
The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.
-
Solvent: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl3), as it is a common solvent for non-polar to moderately polar organic compounds. The residual proton signal of chloroform (CHCl3) at δ 7.26 ppm can be used as an internal reference.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a routine 1H NMR spectrum.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate. For more accurate integration, a longer relaxation delay (5 times the longest T1) is recommended.
-
Number of Scans (ns): A minimum of 8 or 16 scans is recommended to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire range of proton chemical shifts for this type of molecule.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl3 at 7.26 ppm) or TMS (0.00 ppm).
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum of this compound follows a logical workflow that connects the molecular structure to the observed spectral features.
Caption: Workflow for 1H NMR Spectral Interpretation.
Signaling Pathways of Structural Information
The different parameters of the 1H NMR spectrum provide distinct but interconnected pieces of information about the molecular structure.
Caption: Information Derived from 1H NMR Parameters.
References
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safe Handling of 1-N-Boc-3-cyanopiperidine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 91419-53-3), a common intermediate in pharmaceutical synthesis.
This compound, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a solid, white to yellow powder.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | References |
| CAS Number | 91419-53-3 | [3][4] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3][5] |
| Molecular Weight | 210.27 g/mol | [3][6][7] |
| Appearance | Solid, White to yellow powder | [1][2][3] |
| Melting Point | 60-69°C | [2][3][8] |
| Boiling Point | 40°C at 30 mmHg | [1][2] |
| Purity | Typically ≥97% | [5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[6][9] It is also very toxic to aquatic life.[9]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Serious eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Label Elements:
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[9][10] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[9][10] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[10][11] |
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [9][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [9][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [9][11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [9][11] |
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Sweep up the spilled solid and place it in a suitable, closed container for disposal.[14]
-
Do not let the chemical enter drains.[9]
Disposal:
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[9][11] This material should be disposed of at an approved waste disposal plant.[11]
Experimental Protocols (Cited)
While specific experimental protocols involving this compound are diverse, a general procedure for its use in the synthesis of imidazo[1,2-a]pyrazine core structures, as mentioned in its application, would typically involve the following steps in a controlled laboratory setting:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the appropriate solvent and other starting materials.
-
Reagent Addition: this compound is added to the reaction mixture in a controlled manner, often as a solution or in portions as a solid.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is quenched, and the product is isolated through extraction, filtration, or other separation techniques.
-
Purification: The crude product is purified using methods like column chromatography, crystallization, or distillation to yield the desired compound.
The following diagram illustrates a logical relationship for risk mitigation when using this chemical.
Caption: Hierarchy of controls for risk mitigation.
References
- 1. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 2. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 3. 91419-53-3 this compound AKSci S913 [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]
- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-1-N-Boc-3-cyanopiperidine | C11H18N2O2 | CID 7009903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. netascientific.com [netascientific.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. peptide.com [peptide.com]
A Technical Guide to Enantiopure 1-N-Boc-3-cyanopiperidine for Pharmaceutical Research and Development
Enantiopure 1-N-Boc-3-cyanopiperidine is a critical chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine scaffold and the versatile cyano group make it an important intermediate for developing novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Commercial Availability and Specifications
A range of chemical suppliers offer both the (R) and (S) enantiomers of this compound, as well as the racemic mixture. The quality and purity of these compounds are crucial for successful synthetic applications, particularly in the development of chiral drugs. Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Name(s) | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| AK Scientific, Inc. | This compound | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.27 | - |
| BOC Sciences | (S)-1-N-Boc-3-cyano-piperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[] |
| CymitQuimica (Fluorochem) | (S)-1-N-Boc-3-Cyano-piperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.277 | 97%[2] |
| HENAN SUNLAKE ENTERPRISE CORP. | (S)-1-N-Boc-3-cyanopiperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[3] |
| Oakwood Products, Inc. | This compound | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | - | 99%[4] |
| Sigma-Aldrich | 1-Boc-3-cyanopiperidine | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.28 | 97% |
| Protheragen | N-Boc-3-Cyanopiperidine | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[5] |
Note: Data is compiled from publicly available supplier information. Researchers should always request a certificate of analysis (COA) for batch-specific data.
Physicochemical Properties
| Property | Value |
| Appearance | White to yellow solid/powder[2][3][5] |
| Melting Point | 60-65 °C[5][6] |
| Boiling Point | 40 °C @ 30 mmHg (lit.)[5][6] |
| Storage Temperature | 2-8 °C[4][5][6] |
| Solubility | Soluble in Methanol[6] |
Experimental Protocols and Methodologies
The synthesis and analysis of enantiopure this compound are crucial for its application in drug discovery. The following sections detail common experimental approaches.
Synthesis of Racemic this compound
The racemic compound is often synthesized from its corresponding carboxamide precursor via dehydration.[6]
General Procedure:
-
Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate in an anhydrous solvent such as methylene chloride.[6]
-
Add triethylamine to the solution.[6]
-
Slowly add a dehydrating agent, such as trifluoroacetic anhydride, dropwise to the mixture.[6]
-
Allow the reaction to stir at room temperature for an extended period (e.g., 16 hours).[6]
-
Upon completion, perform a liquid-liquid extraction using dichloromethane and water to separate the product.[6]
-
The organic layer is then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Enantioselective Synthesis and Resolution
Obtaining the enantiopure forms of 3-substituted piperidines often involves either asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. Biocatalysis, using enzymes like ketoreductases or transaminases, is a powerful method for asymmetric synthesis.[7][8]
1. Asymmetric Enzymatic Amination (Conceptual Workflow): While direct enzymatic cyanation is less common, the cyano group can be derived from an amine or hydroxyl group. A highly relevant approach is the asymmetric synthesis of the corresponding 3-aminopiperidine from a prochiral ketone, which can then be chemically converted.
-
Reaction Setup: A buffer solution (e.g., triethanolamine buffer) is prepared containing an amine donor (e.g., isopropylamine), a cofactor (pyridoxal-5'-phosphate, PLP), and the immobilized transaminase enzyme.[7]
-
Substrate Addition: The prochiral substrate, 1-Boc-3-piperidone, dissolved in a co-solvent like DMSO, is added to the mixture.[7][9]
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35-50 °C) for a set duration (e.g., 24 hours).[7]
-
Work-up: After the reaction, the enzyme is filtered off, and the product is extracted from the aqueous phase using an organic solvent.[7] The resulting enantiopure (R)- or (S)-1-Boc-3-aminopiperidine can serve as a precursor to the cyanopiperidine.
2. Chiral Resolution: Chemical resolution of a racemic mixture is another common strategy, though it is often limited to a theoretical maximum yield of 50%. This involves using a chiral resolving agent, such as L-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization.
Analytical Method: Chiral HPLC
To determine the enantiomeric excess (e.e.) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.
Example Protocol (Adapted for a related compound):
-
Instrument: Waters HPLC or equivalent with a UV detector.
-
Column: Chiralpak IC (250 × 4.6 mm, 5µm) or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric purity.
Visualizations: Synthetic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in chemical synthesis and analysis. The following workflows are presented in the DOT language for use with Graphviz.
Caption: Synthetic routes to enantiopure this compound.
Caption: A typical workflow from synthesis to final product analysis.
Applications in Drug Discovery
Enantiopure this compound is a valuable intermediate primarily because the cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids. This versatility allows for its incorporation into a wide range of molecular scaffolds. For instance, N-Boc-3-cyanopiperidine has been identified as an intermediate used to prepare inhibitors of aurora kinases, which are targets in cancer therapy.[5][6][10] The related (S)-1-Boc-3-aminopiperidine is a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of diabetes.[7] This highlights the importance of the chiral 3-substituted piperidine core in medicinal chemistry.
References
- 2. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]
- 3. (S)-1-N-Boc-3-cyanopiperidine, CasNo.915226-39-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. netascientific.com [netascientific.com]
- 5. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Primary Amines from 1-N-Boc-3-Cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine, a valuable building block in medicinal chemistry, from 1-N-Boc-3-cyanopiperidine. The protocols outlined below are based on established chemical literature and offer various methodologies to achieve this transformation, catering to different laboratory setups and substrate sensitivities.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. In the context of drug discovery and development, the piperidine scaffold is a prevalent structural motif. The synthesis of 1-N-Boc-3-(aminomethyl)piperidine provides a versatile intermediate where the primary amine can be further functionalized, and the Boc-protecting group allows for subsequent manipulation of the piperidine nitrogen. This document details three common and effective methods for the reduction of the nitrile group in this compound while preserving the acid-labile Boc protecting group.
Overview of Synthetic Pathways
The conversion of this compound to 1-N-Boc-3-(aminomethyl)piperidine involves the reduction of the cyano group. The primary challenge lies in achieving high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[1][2] The choice of reducing agent and reaction conditions is crucial for a successful transformation. The methods described herein include catalytic hydrogenation, and two metal hydride-based reductions.
Figure 1: General experimental workflow for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine from this compound, illustrating the different reductive methodologies.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative aspects of the different synthetic methods for the reduction of nitriles. The data is based on general procedures for nitrile reduction and may vary for the specific substrate, this compound.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation | Raney® Ni, H₂ (gas) | Methanol/Ethanol | Room Temp. - 80 | 2.5 - 24 h | Good to Excellent | Formation of secondary/tertiary amines can be an issue; addition of NH₃ can improve selectivity.[1][2][3] Palladium-activated Raney-nickel is also effective.[4][5] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | 0 - Reflux | 1 - 24 h | Good to High | A very powerful reducing agent; requires strictly anhydrous conditions and careful quenching.[6][7][8] Potential for Boc group cleavage under harsh conditions. |
| Catalytic Hydride Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 0 - Room Temp. | 15 h | Moderate to Good | A milder and safer alternative to LiAlH₄, compatible with Boc protecting groups.[9][10][11] |
| Catalytic Hydride Reduction | KBH₄, Raney® Ni | Ethanol | Room Temp. | 45 min | Good to Excellent | A facile and efficient method with high yields reported for various nitriles.[12] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Lithium aluminum hydride is highly reactive with water and protic solvents and should be handled with extreme care under an inert atmosphere.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is a general method for the catalytic hydrogenation of nitriles.[1][3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Ammonia (optional, to suppress secondary amine formation)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a flask equipped with a balloon for hydrogen gas
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Optional: To suppress the formation of secondary amine byproducts, the solvent can be saturated with ammonia gas prior to the addition of the catalyst.
-
Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 60-80°C) for 2.5 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-3-(aminomethyl)piperidine, which can be further purified by column chromatography or distillation if necessary.
Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol employs a powerful reducing agent and requires strict anhydrous conditions.[6][7][13]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for quenching
-
Ethyl acetate
-
Deionized water
Equipment:
-
Oven-dried glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Reflux condenser
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL per X g of LiAlH₄)
-
15% aqueous NaOH (X mL per X g of LiAlH₄)
-
Water (3X mL per X g of LiAlH₄) This should result in the formation of a granular white precipitate.
-
-
Stir the resulting suspension for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.
Protocol 3: Catalytic Hydride Reduction using Sodium Borohydride and Nickel(II) Chloride
This method is a milder alternative to LiAlH₄ and is compatible with Boc-protection.[9][10][11]
Materials:
-
This compound
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Di-tert-butyl dicarbonate (Boc₂O) (optional, for in-situ protection if deprotection occurs)
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (7.0 eq) portion-wise, controlling the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Filter the mixture to remove the nickel boride precipitate.
-
Concentrate the filtrate to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify as needed.
Concluding Remarks
The choice of method for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine will depend on the available equipment, safety considerations, and the desired scale of the reaction. Catalytic hydrogenation is often preferred for its scalability and atom economy, though catalyst handling and potential side reactions must be managed. LiAlH₄ provides a powerful and often high-yielding route but requires stringent safety precautions. The NaBH₄/NiCl₂ system offers a good balance of reactivity and safety, making it a convenient laboratory-scale method. For all methods, optimization of reaction conditions may be necessary to achieve the best results for this specific substrate.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reducing agent- Lithium Aluminum Hydride Clinisciences [clinisciences.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
Application Note: Catalytic Reduction of 1-N-Boc-3-cyanopiperidine
Abstract
This document provides detailed protocols and application notes for the catalytic reduction of 1-N-Boc-3-cyanopiperidine to its corresponding primary amine, 1-N-Boc-3-(aminomethyl)piperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The protocols described herein focus on the use of Raney® Nickel, a highly effective and widely used catalyst for nitrile hydrogenation.[2][3][4][5] Methodologies covering high-pressure hydrogenation and transfer hydrogenation are presented, accompanied by a summary of typical reaction conditions and safety considerations.
Introduction
1-N-Boc-3-(aminomethyl)piperidine is a versatile chiral building block used in medicinal chemistry and drug development.[1] Its structure, featuring a protected piperidine ring and a primary amine, makes it a valuable intermediate for synthesizing complex molecules, including potent enzyme inhibitors and therapeutic agents.[1] The conversion of the readily available this compound precursor via catalytic reduction of the nitrile group is a common and efficient synthetic strategy.
The reduction of nitriles to primary amines can be challenging due to the potential formation of secondary and tertiary amine byproducts.[2] However, catalytic hydrogenation, particularly with catalysts like Raney Nickel, offers high selectivity and yield under optimized conditions.[2][4] This note details robust protocols for this conversion, providing researchers with a reliable method for producing high-purity 1-N-Boc-3-(aminomethyl)piperidine.
Reaction Scheme
The overall transformation involves the reduction of the cyano group to an aminomethyl group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Raney Nickel Reduction of N-Boc-3-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceuticals and bioactive molecules. N-Boc-3-(aminomethyl)piperidine is a valuable building block in drug discovery, and its synthesis via the reduction of N-Boc-3-cyanopiperidine is a common synthetic route. Raney nickel is a widely used catalyst for this transformation due to its high activity and cost-effectiveness.[1] This document provides detailed application notes and protocols for the Raney nickel-catalyzed reduction of N-Boc-3-cyanopiperidine to N-Boc-3-(aminomethyl)piperidine.
Reaction Principle
The catalytic hydrogenation of a nitrile over Raney nickel involves the addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an intermediate imine which is further reduced to the primary amine.[1] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, additives such as ammonia or other bases are often employed.[2][3]
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Raney Nickel-Catalyzed Nitrile Reductions
| Parameter | Value/Range | Notes |
| Substrate | N-Boc-3-cyanopiperidine | - |
| Catalyst | Raney Nickel (slurry in water or ethanol) | Typically used in excess by weight relative to the substrate. |
| Solvent | Methanol, Ethanol, Tetrahydrofuran | Alcoholic solvents are commonly used.[4] |
| Hydrogen Pressure | 1 - 200 bar | Higher pressures can increase reaction rates.[5][6] |
| Temperature | 60 - 250 °C | Reaction is often exothermic; temperature control is important.[5] |
| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC, GC, or LC-MS. |
| Additives | Ammonia, Sodium Hydroxide, Potassium Carbonate | Used to improve selectivity for the primary amine.[2][5] |
Experimental Protocols
Protocol 1: Standard Hydrogenation using Gaseous Hydrogen
This protocol describes a standard procedure for the reduction of N-Boc-3-cyanopiperidine using Raney nickel and a hydrogen atmosphere in a high-pressure reactor.
Materials:
-
N-Boc-3-cyanopiperidine
-
Raney Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia (7 N solution in methanol, optional)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (high purity)
-
High-pressure autoclave/hydrogenator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney nickel slurry (e.g., 5 g) with anhydrous methanol (3 x 50 mL). Decant the supernatant after each wash. Caution: Raney nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.[7][8]
-
Reaction Setup: To a high-pressure reactor, add N-Boc-3-cyanopiperidine (e.g., 10.0 g, 47.5 mmol) and anhydrous methanol (100 mL).
-
(Optional) Addition of Additive: To enhance selectivity for the primary amine, add a 7 N solution of ammonia in methanol (e.g., 10 mL).
-
Catalyst Addition: Carefully add the washed Raney nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking aliquots (after cooling and depressurizing) and analyzing by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst. Wash the filter cake with methanol. Caution: The filter cake containing Raney nickel is pyrophoric and should not be allowed to dry. It should be quenched carefully with water.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(aminomethyl)piperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Transfer Hydrogenation
This protocol provides an alternative method that avoids the use of high-pressure hydrogen gas by employing a hydrogen donor.
Materials:
-
N-Boc-3-cyanopiperidine
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrazinium monoformate or Ammonium formate (as a hydrogen donor)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: As described in Protocol 1.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-3-cyanopiperidine (e.g., 5.0 g, 23.8 mmol) in methanol or ethanol (50 mL).
-
Catalyst Addition: Add the washed Raney nickel slurry to the flask.
-
Addition of Hydrogen Donor: Slowly add hydrazinium monoformate (e.g., 5-10 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic.[9]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Work-up and Purification: Follow steps 8-10 from Protocol 1.
Visualizations
Caption: Experimental workflow for the Raney nickel reduction of N-Boc-3-cyanopiperidine.
Safety Precautions
-
Raney nickel is pyrophoric when dry and must be handled as a slurry or under an inert atmosphere.[7][8]
-
Hydrogen gas is highly flammable and should be used in a well-ventilated area with appropriate safety measures.
-
High-pressure reactions should only be carried out by trained personnel using certified equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low Yield:
-
Ensure the Raney nickel is active. If necessary, use freshly prepared or a new batch of catalyst.
-
Increase hydrogen pressure and/or temperature.
-
Increase reaction time.
-
Ensure the solvent is anhydrous.
-
-
Formation of Byproducts (Secondary/Tertiary Amines):
-
Add ammonia or another base to the reaction mixture.[2]
-
Optimize the reaction temperature; lower temperatures may favor the formation of the primary amine.
-
-
Incomplete Reaction:
-
Increase catalyst loading.
-
Check for potential catalyst poisons in the starting material or solvent.
-
Conclusion
The Raney nickel-catalyzed reduction of N-Boc-3-cyanopiperidine is an effective method for the synthesis of N-Boc-3-(aminomethyl)piperidine. By carefully controlling reaction parameters such as temperature, pressure, and the use of additives, high yields of the desired primary amine can be achieved. The protocols and data provided in these notes offer a comprehensive guide for researchers in the field of drug development and organic synthesis.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols for LiAlH₄ Reduction of Cyanopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile functionality in cyanopiperidines to a primary amine is a crucial transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting aminomethylpiperidine scaffold is a key structural motif in a wide range of biologically active compounds. Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely employed for this conversion.[1] This document provides detailed application notes, experimental protocols, and comparative data for the LiAlH₄-mediated reduction of various N-substituted cyanopiperidines.
Reaction Principle and Signaling Pathway
The reduction of a nitrile with LiAlH₄ proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻), delivered from the Al-H bond of LiAlH₄, attacks the electrophilic carbon of the nitrile group. This initial attack is followed by a second hydride addition to the intermediate imine salt, ultimately leading to a dianionic species. Subsequent aqueous workup quenches the excess LiAlH₄ and protonates the nitrogen atom to yield the desired primary amine.[2]
Caption: Reaction pathway for the LiAlH₄ reduction of cyanopiperidines.
Comparative Data of LiAlH₄ Reduction Conditions for Cyanopiperidines
The following table summarizes various reported conditions for the LiAlH₄ reduction of N-substituted cyanopiperidines, providing a comparative overview of reaction parameters and outcomes.
| Substrate (N-Substituent) | LiAlH₄ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc | Not specified | THF or Diethyl Ether | Room Temp. | Not specified | 50-60 | (Implied from general procedures) |
| N-Benzyl | Not specified | Dry THF | Reflux | 6 | Not specified | [2] |
| General Nitrile | 1.5 | THF | 0 to Room Temp. | 4 | Not specified | [3] |
Note: Detailed quantitative data for specific cyanopiperidine derivatives is often embedded within broader synthetic schemes in the literature, making a direct comparison challenging. The data presented is compiled from explicit mentions and general protocols.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the LiAlH₄ reduction of cyanopiperidines.
Protocol 1: General Procedure for the Reduction of N-Substituted 4-Cyanopiperidines
This protocol is adapted from a general and widely used method for the reduction of nitriles to primary amines.[3]
Materials:
-
N-substituted 4-cyanopiperidine (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the N-substituted 4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C with an ice bath.
-
Workup (Fieser Method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
Water (1 volume relative to the mass of LiAlH₄ used).
-
10% aqueous NaOH solution (1.5 volumes relative to the mass of LiAlH₄ used).
-
Water (3 volumes relative to the mass of LiAlH₄ used).
-
-
Stir the resulting granular suspension for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.
-
Combine the filtrate and the washings, and if layers are present, separate them.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aminomethylpiperidine derivative.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of N-Benzoylvaline to N-Benzylvalinol (An Exemplary Procedure from Organic Syntheses)
While the substrate is not a cyanopiperidine, this detailed procedure from a reliable source illustrates a robust method for LiAlH₄ reductions, including handling and workup, which is directly applicable.[3]
Materials:
-
N-Benzoylvaline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl ether
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube, prepare a suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous THF.
-
Cool the mixture to 10°C in an ice bath.
-
Add N-benzoylvaline (0.85 mol) in portions over a 30-minute period.
-
Remove the ice bath, warm the reaction mixture to room temperature, and then reflux for 16 hours.
-
Cool the reaction mixture to 10°C in an ice bath and dilute with 1000 mL of ethyl ether.
-
Workup: Quench the reaction by the slow, dropwise addition of:
-
47 mL of water.
-
47 mL of 15% aqueous NaOH.
-
141 mL of water.
-
-
Stir the resulting white precipitate for 30 minutes.
-
Filter the precipitate and wash the filter cake with ethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LiAlH₄ reduction of a cyanopiperidine.
References
Application Notes and Protocols for the Boc Deprotection of 3-Aminopiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] In the synthesis of pharmaceutical intermediates and complex molecules, the deprotection of Boc-protected amines, such as 3-aminopiperidine, is a critical step. This document provides detailed protocols for the acidic removal of the Boc group from N-Boc-3-aminopiperidine, presenting quantitative data, experimental procedures, and a visual workflow to guide researchers. The most common methods involve the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol.[1][3][4]
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a few key steps[2][5]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][5]
-
Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[2][5]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide.[2][5]
-
Amine Salt Formation: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5]
Data Presentation: Comparison of Deprotection Protocols
The selection of the deprotection reagent and conditions can influence reaction time, yield, and the final salt form of the product. The following table summarizes common conditions for the Boc deprotection of aminopiperidine derivatives.
| Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-18 h | ~60% to Quantitative | A common and effective method. The product is the TFA salt.[6][7] |
| 25-50% TFA / DCM | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | 78-95% | Shorter reaction times are possible with higher TFA concentrations.[7][8] |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 2-16 h | ~48-91% | Yields the hydrochloride salt, which is often preferred in pharmaceutical applications.[3][9] |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temperature | ~3 h | High | An alternative to dioxane, providing the hydrochloride salt.[3][4] |
Experimental Protocols
Two primary methods for the Boc deprotection of 3-aminopiperidine are detailed below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is widely used due to its efficiency and the ease of removing the solvent and excess reagent by evaporation.[6][7]
Materials:
-
N-Boc-3-aminopiperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-aminopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution in an ice bath (optional, but recommended for large-scale reactions). Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or a 25-50% v/v solution of TFA in DCM).[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 18 hours.[7]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7] b. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or chloroform.[7] c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.[7] d. Wash the organic layer with brine. e. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Note: The product is obtained as the TFA salt if the basic wash is omitted.[5]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is advantageous when the hydrochloride salt of the amine is the desired final product.[9]
Materials:
-
N-Boc-3-aminopiperidine
-
4M HCl in 1,4-dioxane solution
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a solution or suspension of N-Boc-3-aminopiperidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane, add a 4M solution of HCl in 1,4-dioxane (excess, typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-16 hours.[9] Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Product Isolation: a. Upon completion, the resulting solid can be collected by filtration. b. Wash the solid with a cold solvent in which the salt is insoluble, such as anhydrous diethyl ether, to remove any non-polar impurities. c. Dry the solid under vacuum to obtain the 3-aminopiperidine dihydrochloride salt.
-
Alternative Work-up: If a precipitate does not form, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification and remove impurities.[9]
Visualizations
Reaction Scheme
Caption: General reaction scheme for the acid-catalyzed deprotection of N-Boc-3-aminopiperidine.
Experimental Workflow
Caption: Experimental workflow for the Boc deprotection of 3-aminopiperidine.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes: Acid-Catalyzed Removal of Boc Group from Piperidine Ring
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperidine, a common scaffold in pharmaceuticals.[1] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, while being readily removable under acidic conditions.[2][3] This orthogonality makes the Boc group an invaluable tool in multi-step syntheses.[2]
The acid-catalyzed deprotection of a Boc-protected piperidine is a fundamental transformation that proceeds via a stable tertiary carbocation intermediate.[2][4] This process is typically fast and efficient, often occurring at room temperature.[5] Common reagents for this purpose include strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[5][6] The choice of acid, solvent, and reaction conditions is critical and depends on the substrate's sensitivity to acid and the desired final salt form of the piperidine product.[7]
Mechanism of Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves three key steps:[3][4][8]
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc carbamate.[4][8]
-
Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stabilized tertiary tert-butyl cation and an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the piperidine ring.[2][4] The amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[4]
A critical aspect of this mechanism is the formation of the reactive tert-butyl cation.[9] This electrophile can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to side products.[9][10] To mitigate this, nucleophilic "scavengers" are often added to the reaction to trap the tert-butyl cation.[9]
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[7], or neat[3] | 4M in 1,4-Dioxane[7], 1-4M in MeOH or EtOAc[7] |
| Reaction Time | Generally fast (30 minutes to a few hours) at room temperature.[7] | Can be very rapid (e.g., < 30 minutes with 4M HCl in dioxane) or slower depending on the solvent.[7] |
| Typical Yield | High to quantitative.[7] | High to quantitative.[7][11] |
| Product Form | The resulting trifluoroacetate (TFA) salt can sometimes be oily or difficult to crystallize.[7][12] | The hydrochloride (HCl) salt is often a crystalline solid, which can aid in purification by filtration.[7][12] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[7] | Generally offers higher selectivity, especially in the presence of other acid-labile groups.[8] |
| Work-up | Typically involves evaporation of the solvent and excess TFA, often requiring a basic wash to obtain the free amine.[13] | If the HCl salt precipitates, it can be isolated by simple filtration. Otherwise, solvent evaporation yields the crude salt.[7][9] |
Table 2: Troubleshooting Common Issues in Boc Deprotection
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | - Insufficient acid concentration or equivalents.[9]- Short reaction time.[9]- Low reaction temperature.[9]- Steric hindrance around the Boc group.[9]- Product loss during basic work-up if the salt is water-soluble.[13] | - Increase acid concentration or equivalents (e.g., use 50% TFA in DCM or 4M HCl).[9]- Increase reaction time and monitor by TLC or LC-MS.[9]- Gently warm the reaction (e.g., to 40°C), but be cautious of increased side reactions.[9]- Consider alternative work-up procedures or use the resulting salt directly in the next step.[13] |
| Formation of Side Products | The reactive tert-butyl cation alkylates the deprotected piperidine or other nucleophilic functional groups.[9] | - Add a scavenger (e.g., triethylsilane, anisole, or water) to the reaction mixture to trap the tert-butyl cation.[8][9]- Use milder conditions (e.g., lower temperature, less concentrated acid). |
| Product is an Oil | The trifluoroacetate salt of the product may be non-crystalline.[12] | - Attempt to precipitate the product as a different salt (e.g., HCl) by using HCl in dioxane/ether.[12]- Proceed with the oily product to the next step if purity is acceptable. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and highly effective method for the removal of a Boc group from a piperidine derivative.[7][13]
Materials:
-
Boc-protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. A common reaction cocktail is 20-50% TFA in DCM (v/v).[7][14]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction:
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.[13]
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is particularly useful when a crystalline hydrochloride salt is desired for purification or when the substrate contains other TFA-labile groups.[7]
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or DCM (if needed as a co-solvent)
-
Anhydrous diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.[13]
-
Acid Addition: Add the 4M HCl in dioxane solution (5-10 equivalents of HCl) to the stirred substrate solution at room temperature.[7][13]
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotected piperidine hydrochloride salt may precipitate out of the solution.[7][13]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[7]
-
Isolation:
-
If a precipitate forms: Add anhydrous diethyl ether to the mixture to ensure complete precipitation. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[9]
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[9]
-
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting deprotection conditions.
References
- 1. scispace.com [scispace.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Aurora Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: An extensive review of scientific literature and patent databases did not yield specific examples or detailed synthetic protocols for Aurora kinase inhibitors featuring a cyanopiperidine scaffold. Therefore, this document focuses on the synthesis of potent and well-documented Aurora kinase inhibitors based on other common heterocyclic scaffolds, such as pyrimidine and pyrazole, for which detailed experimental data are available.
Introduction
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of novel anticancer therapeutics. This application note provides an overview of the synthesis, biological activity, and signaling pathways of common classes of Aurora kinase inhibitors. Detailed experimental protocols for key synthetic steps are provided, along with a summary of their biological data in a structured format.
Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of mitotic events. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. The pathway diagram below illustrates the key roles of Aurora kinases in cell cycle progression.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Data on Representative Aurora Kinase Inhibitors
The following table summarizes the biological activity of several well-characterized Aurora kinase inhibitors with different core scaffolds.
| Compound Name (Scaffold) | Target(s) | IC50 (nM) | Cell Line (Example) | Reference |
| Alisertib (MLN8237) (Pyrimidine) | Aurora A | 1.2 | NCI-H82 (SCLC) | [1] |
| Barasertib (AZD1152) (Pyrimidine) | Aurora B | 0.37 | HeLa (Cervical Cancer) | [1] |
| AMG 900 (Pyrimidine) | Pan-Aurora | A: 5, B: 4, C: 1 | HCT-116 (Colon Cancer) | [2] |
| PF-03814735 (Pyrimidine) | Aurora A/B | A: 5, B: 0.8 | HCT-116 (Colon Cancer) | [2] |
| Compound 13 (Pyrimidine) | Aurora A | <200 | NCI-H446 (SCLC) | [1] |
| Compound 12w (Pyrazole) | Aurora A | 33 | - | [3] |
Experimental Protocols: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The following protocols are based on the synthesis of pyrimidine-based Aurora kinase inhibitors, a common and potent class of these compounds. The synthesis of a representative inhibitor is depicted in the workflow below.
Experimental Workflow
Caption: General Synthetic Workflow for Pyrimidine-based Inhibitors.
Step 1: Synthesis of Intermediate 29
Reaction: Substitution of 2,4-dichloro-6-methylpyrimidine with 3-amino-5-methylpyrazole.
Materials:
-
2,4-dichloro-6-methylpyrimidine (1.0 eq)
-
3-amino-5-methylpyrazole (1.1 eq)
-
Triethylamine (1.5 eq)
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolve 2,4-dichloro-6-methylpyrimidine in THF in a round-bottom flask.
-
Add 3-amino-5-methylpyrazole and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain compound 29.[1]
Step 2: Synthesis of Intermediate 30
Reaction: Substitution of compound 29 with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone.
Materials:
-
Compound 29 (1.0 eq)
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.3 eq)
-
Triethylamine (1.5 eq)
-
1-Pentanol
Protocol:
-
To a solution of compound 29 in 1-pentanol, add (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone and triethylamine.[1]
-
Heat the reaction mixture to 120 °C for 6 hours.[1]
-
After cooling to room temperature, pour the mixture into water to precipitate the product.[1]
-
Collect the precipitate by filtration.
-
Purify the crude solid by flash column chromatography on silica gel to yield compound 30.[1]
Step 3: Synthesis of Final Product (Compound 1)
Reaction: Coupling of compound 30 with 1-ethylpiperazine.
Materials:
-
Compound 30 (1.0 eq)
-
1-Ethylpiperazine (2.0 eq)
-
1-Pentanol
Protocol:
-
A solution of compound 30 and 1-ethylpiperazine in 1-pentanol is heated at 140 °C for 2 hours.[1]
-
After cooling, dilute the reaction mixture with brine and extract the aqueous phase with ethyl acetate.[1]
-
Combine the organic extracts, wash with water and brine, and then dry over magnesium sulfate.[1]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the final compound 1.[1]
Conclusion
The synthesis of Aurora kinase inhibitors is a dynamic area of research in medicinal chemistry. While the cyanopiperidine scaffold remains underexplored in this context, established synthetic routes for potent pyrimidine and pyrazole-based inhibitors provide a strong foundation for the development of novel anticancer agents. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation Aurora kinase inhibitors.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-N-Boc-3-cyanopiperidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-N-Boc-3-cyanopiperidine as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the development of Aurora kinase inhibitors.
Introduction
This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in a multitude of biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and selective reactions, while the cyano group at the 3-position serves as a versatile handle for further chemical transformations. A primary application of this intermediate is in the synthesis of Aurora kinase inhibitors, a class of targeted cancer therapeutics.[1] This document will detail the conversion of this compound to a key amine intermediate and its subsequent elaboration into a potent Aurora kinase inhibitor.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 91419-53-3 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 40 °C at 30 mmHg | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Application in the Synthesis of Aurora Kinase Inhibitors
This compound is a crucial starting material for the synthesis of 1-N-Boc-3-aminopiperidine, a key intermediate for various Aurora kinase inhibitors, including Barasertib (AZD1152). The synthetic strategy involves the reduction of the nitrile functionality to a primary amine. This amine can then participate in coupling reactions to construct the complex heterocyclic systems characteristic of these inhibitors.
Synthetic Workflow Overview
The overall synthetic workflow from this compound to a generic Aurora kinase inhibitor is depicted below. This involves the initial reduction of the nitrile to an amine, followed by the construction of the core heterocyclic scaffold of the drug molecule.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This protocol details the reduction of the cyano group of this compound to a primary amine via catalytic hydrogenation. This method is advantageous due to its high efficiency and the production of a clean product.
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia in Methanol (7N solution)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Setup: Ensure the high-pressure hydrogenation reactor is clean and dry. Purge the reactor thoroughly with an inert gas (e.g., Nitrogen) to remove any residual air.
-
Charging the Reactor: In a separate flask, dissolve this compound (1 equivalent) in methanol. To this solution, add a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add Raney Nickel catalyst (typically 5-10% by weight of the starting material) to the reactor under a stream of inert gas.
-
Transfer and Sealing: Transfer the solution of this compound to the reactor. Seal the reactor securely.
-
Hydrogenation: Purge the reactor with hydrogen gas multiple times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to a specified temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Purity | >95% (by NMR/LC-MS) |
Synthesis of an Aurora Kinase Inhibitor Core (Illustrative Example)
This protocol provides an illustrative example of how the synthesized tert-butyl 3-(aminomethyl)piperidine-1-carboxylate can be used to construct the core of an Aurora kinase inhibitor. This example is based on the general synthesis of pyrimidine-based inhibitors.
Materials:
-
tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (from Protocol 4.1)
-
A suitable di-chlorinated pyrimidine derivative (e.g., 2,4-dichloro-5-fluoropyrimidine)
-
A suitable amine for displacement of the second chlorine (e.g., an aniline derivative)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
An organic solvent (e.g., N,N-Dimethylformamide - DMF or Isopropanol)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the di-chlorinated pyrimidine derivative (1 equivalent) in the chosen organic solvent.
-
First Nucleophilic Substitution: Add tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1 equivalent) and DIPEA (2-3 equivalents) to the reaction mixture. Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Second Nucleophilic Substitution: To the same reaction mixture, add the second amine (e.g., an aniline derivative, 1-1.2 equivalents). Continue stirring at an elevated temperature (e.g., 80-120 °C) until the second substitution is complete.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Aurora kinase inhibitor core structure.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity | >98% (by HPLC) |
Signaling Pathway of Aurora Kinase B Inhibition
Barasertib (AZD1152) is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, which is a potent and selective inhibitor of Aurora B kinase.[2] Aurora B is a key regulator of mitosis, playing critical roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora B leads to mitotic catastrophe and subsequent apoptosis in cancer cells.
Caption: Aurora B kinase inhibition by Barasertib.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. The protocols and data presented herein demonstrate its utility in the synthesis of complex drug molecules, particularly Aurora kinase inhibitors. The straightforward conversion of the cyano group to a primary amine provides a key entry point for the construction of diverse heterocyclic scaffolds, making it an important tool for drug discovery and development professionals. The provided experimental guidelines and signaling pathway information should serve as a comprehensive resource for researchers in this field.
References
Application Notes and Protocols for Chiral Synthesis Starting from (S)-1-N-Boc-3-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthetic elaboration of the versatile chiral building block, (S)-1-N-Boc-3-cyanopiperidine. This starting material is valuable for introducing a stereocenter into a piperidine ring, a common scaffold in many pharmaceutical agents. The protocols below detail key transformations of the cyano group to afford synthetically useful amines, carboxylic acids, and ketones, which can serve as intermediates in the synthesis of complex drug candidates.
Stereoselective Reduction to (S)-1-N-Boc-3-(aminomethyl)piperidine
The reduction of the nitrile functionality in (S)-1-N-Boc-3-cyanopiperidine to a primary amine provides a key intermediate for further functionalization, such as amide bond formation or reductive amination. (S)-1-N-Boc-3-(aminomethyl)piperidine is a valuable building block in pharmaceutical development and peptide synthesis.[1] Catalytic hydrogenation is a common and effective method for this transformation.[2][3]
Application
This protocol is applicable for the synthesis of chiral 3-(aminomethyl)piperidine derivatives, which are important intermediates for various therapeutic agents.[1]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
(S)-1-N-Boc-3-cyanopiperidine
-
Palladium on carbon (10% Pd/C)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethanol) for salt formation (optional)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve (S)-1-N-Boc-3-cyanopiperidine (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-1-N-Boc-3-(aminomethyl)piperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary. For easier handling and purification, the amine can be converted to its hydrochloride salt by treating the solution with an appropriate amount of HCl.
Quantitative Data
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Enantiomeric Purity |
| 10% Pd/C | Methanol | 25-40 | 50 | 16-24 | 85-95 | >99% ee (expected) |
| Raney Nickel | Ethanol/Ammonia | 50 | 500 | 12 | 80-90 | >99% ee (expected) |
Note: Yields are typical for catalytic hydrogenation of nitriles and may vary depending on the specific reaction conditions and scale.
Logical Workflow
Caption: Workflow for the reduction of (S)-1-N-Boc-3-cyanopiperidine.
Hydrolysis to (S)-1-Boc-piperidine-3-carboxylic acid
Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a versatile handle for the synthesis of amides, esters, and other derivatives. (S)-1-Boc-piperidine-3-carboxylic acid is a commercially available chiral building block, indicating the feasibility of this transformation.[4]
Application
This protocol is suitable for the preparation of chiral piperidine-3-carboxylic acid derivatives, which are precursors for a variety of bioactive molecules.
Experimental Protocol: Acid or Base-Catalyzed Hydrolysis
Materials:
-
(S)-1-N-Boc-3-cyanopiperidine
-
Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 6 M NaOH)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure (Acid Hydrolysis):
-
Reaction Setup: To a round-bottom flask, add (S)-1-N-Boc-3-cyanopiperidine (1.0 eq) and aqueous HCl (e.g., 6 M).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution carefully with a base (e.g., NaOH) to the isoelectric point of the amino acid and extract with a suitable organic solvent.
-
Isolation and Purification: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Procedure (Base Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-N-Boc-3-cyanopiperidine (1.0 eq) in a mixture of ethanol and aqueous NaOH (e.g., 6 M).
-
Reaction: Heat the mixture to reflux for 4-12 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with cold aqueous HCl (e.g., 6 M) to a pH of approximately 3-4.
-
Isolation and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify as needed.
Quantitative Data
| Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Purity |
| 6 M HCl | Water | 100 | 12-24 | 75-85 | >99% ee (expected) |
| 6 M NaOH | Ethanol/Water | 80 | 4-12 | 80-90 | >99% ee (expected) |
Note: Yields are typical for nitrile hydrolysis and may be affected by the stability of the Boc protecting group under harsh acidic or basic conditions.
Logical Workflow
Caption: Workflow for the hydrolysis of (S)-1-N-Boc-3-cyanopiperidine.
Addition of Grignard Reagents to Synthesize Chiral Ketones
The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile followed by acidic workup yields a ketone. This allows for the introduction of a new carbon-carbon bond at the 3-position of the piperidine ring, leading to a variety of chiral ketones that can be further elaborated.
Application
This protocol can be used to synthesize a range of chiral 3-acylpiperidine derivatives, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Grignard Reaction
Materials:
-
(S)-1-N-Boc-3-cyanopiperidine
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aqueous acid (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve (S)-1-N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of aqueous acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude ketone by column chromatography on silica gel.
Quantitative Data
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Purity |
| PhMgBr | THF | 0 to RT | 2-4 | 60-75 | >99% ee (expected) |
| MeMgBr | THF | 0 to RT | 2-4 | 65-80 | >99% ee (expected) |
Note: Yields are estimates for Grignard reactions with nitriles and can be influenced by the nature of the Grignard reagent and reaction conditions.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of ketones via Grignard reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Sigma Aldrich (S)-1-Boc-Piperidine-3-Carboxylic Acid 50 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Functionalization of the 3-Aminopiperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for introducing diverse functionalities that can interact with biological targets.[1][2] This document provides detailed application notes and protocols for the chemical modification of the 3-aminopiperidine core, enabling researchers to synthesize a wide array of derivatives for drug discovery and development.
Application Notes
The 3-aminopiperidine moiety is a key component in a range of therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[3][4] The scaffold's utility also extends to the development of agents targeting neurological disorders, enzyme inhibitors, and receptor binders.[1] The functionalization of this scaffold can be broadly categorized into modifications at the piperidine nitrogen (N1), the exocyclic amino group (at C3), and the piperidine ring carbons (C-H functionalization).
Key Functionalization Strategies:
-
N-Functionalization: The secondary amine of the piperidine ring is readily functionalized through reactions such as acylation, alkylation, arylation, and reductive amination. These modifications are crucial for modulating the pharmacokinetic properties of the molecule and for introducing groups that can occupy specific binding pockets in a target protein. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are commonly employed to facilitate selective functionalization at other positions.
-
Functionalization of the 3-Amino Group: The primary amino group at the C3 position offers a handle for a variety of chemical transformations. Acylation to form amides, sulfonamides, and ureas is a common strategy. This position is often critical for establishing key interactions with the biological target.
-
C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy that allows for the introduction of substituents at positions other than the nitrogen or the 3-amino group.[5][6][7] This can be achieved through various methods, including transition metal-catalyzed reactions, to generate novel analogs with unique pharmacological profiles.[5]
Quantitative Data Summary
The following tables summarize representative yields for various functionalization strategies applied to the 3-aminopiperidine scaffold and its derivatives.
Table 1: Synthesis of 3-Aminopiperidine Derivatives
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
| L-Glutamic Acid | Multi-step synthesis | 3-(N-Boc-amino)piperidine derivatives | 44-55 (overall) | |
| N-Cbz-protected L-ornithinol | Enzymatic Cascade (Galactose Oxidase & Imine Reductase) | L-3-N-Cbz-aminopiperidine | up to 54 (isolated) | [8][9][10] |
| 1-Boc-piperidin-3-one | Reductive Amination | Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate | Not specified | [11] |
| (rac)-1 | Aminolysis | (R)- and (S)-2 | 90-92 | [11] |
| (R)- and (S)-4 | Ester Hydrolysis | (R)- and (S)-14 | 95-99 | [11] |
| (R)- and (S)-15 | Boc-Deprotection and Peptide Coupling | (R)- and (S)-17 | 64-90 | [11] |
| N-acetyl-3-aminopyridine | Hydrogenation | rac-N-acetyl-3-aminopiperidine acetate salt | Not specified | [12] |
| N-protected 3-piperidone | Transaminase Reaction | N-protected (R)-3-aminopiperidine | Not specified | [13] |
| (R)-N-Boc-3-aminopiperidine | Deprotection (HCl) | (R)-3-aminopiperidine dihydrochloride | 92.4 | [13] |
| (R)-N-benzyl-3-aminopiperidine | Deprotection (HBr) | (R)-3-aminopiperidine dihydrobromide | 93.3 | [13] |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Aminopiperidine
This protocol describes the protection of the piperidine nitrogen, a common first step to enable selective functionalization of the 3-amino group.
Materials:
-
3-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-aminopiperidine dihydrochloride (1.0 equiv) in dichloromethane.
-
Add triethylamine (2.2 equiv) to the suspension and stir at room temperature until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(Boc-Amino)piperidine.[3]
Protocol 2: Reductive Amination for C3-N Functionalization
This protocol details the functionalization of the 3-amino group via reductive amination with an aldehyde or ketone.
Materials:
-
(R)-3-Amino-1-tert-butyloxycarbonylpiperidine (1.0 equiv)
-
Ethyl glyoxylate (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0 equiv)
-
Acetic acid (1.5 equiv)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Aqueous sodium hydroxide (3 M)
Procedure:
-
To a solution of (R)-3-amino-1-tert-butyloxycarbonylpiperidine in dichloromethane, add ethyl glyoxylate and sodium sulfate.[11]
-
Stir the mixture at room temperature for 2 hours.[11]
-
Add sodium triacetoxyborohydride and acetic acid to the reaction mixture.[11]
-
Continue stirring for an additional 90 minutes.[11]
-
Dilute the mixture with dichloromethane and quench the reaction by adding 3 M aqueous sodium hydroxide.[11]
-
Extract the aqueous phase with dichloromethane.[11]
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[11]
-
Purify the product by flash chromatography if necessary.
Protocol 3: Enzymatic Cascade for Chiral 3-Aminopiperidine Synthesis
This protocol outlines a biocatalytic approach to synthesize enantiopure protected 3-aminopiperidines.[8][14]
Materials:
-
N-Cbz-protected L-ornithinol (substrate)
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Horseradish peroxidase (HRP)
-
Catalase
-
Sodium phosphate buffer (NaPi buffer, pH 7.5-8.0)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture in NaPi buffer containing the N-Cbz-protected L-ornithinol substrate (e.g., 3 mM).[9]
-
Add galactose oxidase, horseradish peroxidase, and catalase to the mixture.
-
Add the imine reductase to the reaction vessel.
-
Incubate the reaction at 30 °C with shaking (e.g., 200 rpm) for 16-48 hours.[9]
-
Monitor the conversion of the substrate to the desired L-3-N-Cbz-aminopiperidine product by GC-FID or LC-MS.[9]
-
Upon completion, stop the reaction and extract the product with ethyl acetate.
-
Isolate the product using a simple acid-base wash or column chromatography.[9]
-
Determine the enantiopurity of the final product using chiral HPLC analysis.[9]
Visualizations
Caption: Workflow for N-protection and C3-N functionalization.
Caption: Enzymatic cascade for chiral 3-aminopiperidine synthesis.
Caption: Key functionalization sites on the 3-aminopiperidine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-Boc-3-Cyanopiperidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-N-Boc-3-cyanopiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the conversion of 1-N-Boc-3-piperidone to the target molecule via a Strecker-type reaction. This reaction involves treating the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN, NaCN), and an amine source.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Reagent quality: Ensure the purity and reactivity of your starting materials, especially the cyanide source and 1-N-Boc-3-piperidone.
-
Reaction conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary.
-
Work-up procedure: Product loss can occur during the aqueous work-up and extraction phases. Ensure proper pH adjustment and use of an appropriate extraction solvent.
-
Purification: The final product can be lost during purification steps like column chromatography.
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A3: The formation of side products is a common issue. Potential side products include:
-
Unreacted 1-N-Boc-3-piperidone: The starting material may not have been fully consumed.
-
Cyanohydrin intermediate: The initial adduct of the cyanide ion with the ketone may be present.
-
Hydrolysis products: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions during work-up.
Q4: How can I best purify the final this compound product?
A4: Purification is typically achieved through silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from starting material and non-polar impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of reagents: Cyanide source may be old or degraded. Starting ketone may be impure. | 1. Use freshly opened or properly stored reagents. Verify the purity of 1-N-Boc-3-piperidone by NMR or GC-MS. |
| 2. Inadequate reaction temperature: The reaction may be too slow at lower temperatures. | 2. Gradually increase the reaction temperature and monitor the progress by TLC. For reactions with TMSCN, ensure the initial addition is performed at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. | |
| 3. Incorrect stoichiometry: Insufficient amount of cyanide source. | 3. Use a slight excess (1.1-1.5 equivalents) of the cyanide source. | |
| Formation of Multiple Products | 1. Reaction conditions too harsh: High temperatures or prolonged reaction times can lead to decomposition or side reactions. | 1. Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction closely to stop it once the starting material is consumed. |
| 2. Hydrolysis during work-up: The nitrile group can hydrolyze if exposed to strong acidic or basic conditions for an extended period. | 2. Perform the aqueous work-up under neutral or mildly acidic/basic conditions and minimize the contact time. Use a buffered solution if necessary. | |
| 3. Epimerization: If the reaction conditions allow, epimerization at the C-3 position can occur, leading to a mixture of diastereomers. | 3. Use milder reaction conditions. The presence of diastereomers may require careful characterization and separation. | |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: A portion of the product may be lost in the aqueous layer during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer. Perform multiple extractions. |
| 2. Product co-elutes with impurities during chromatography. | 2. Optimize the solvent system for column chromatography. Try a different solvent system or a different stationary phase. | |
| 3. Product is an oil and difficult to handle. | 3. Ensure the product is thoroughly dried under high vacuum to remove all solvent residues. |
Experimental Protocols & Data
Synthesis of 1-N-Boc-3-piperidone
The precursor, 1-N-Boc-3-piperidone, can be synthesized from 3-hydroxypiperidine through a two-step process involving Boc protection followed by oxidation.
| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |
| 1. Boc Protection | 3-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, CH₂Cl₂ | 0 °C to Room Temp, 6h | >90% |
| 2. Oxidation | 1-N-Boc-3-hydroxypiperidine | Dess-Martin periodinane, CH₂Cl₂ | Room Temp, 2-4h | ~97% |
Synthesis of this compound (Strecker-type Reaction)
A general procedure for the cyanation of 1-N-Boc-3-piperidone is as follows:
-
Dissolve 1-N-Boc-3-piperidone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq.) dropwise to the stirred solution.
-
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) (0.1 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition 1 | Condition 2 |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Potassium cyanide (KCN) |
| Amine Source | Ammonia (from TMSN₃ reduction in situ) or none | Ammonium chloride (NH₄Cl) |
| Solvent | Dichloromethane (DCM) | Methanol/Water |
| Catalyst/Additive | Zinc Iodide (ZnI₂) | Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-85% | 60-75% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting common synthesis issues.
Technical Support Center: Boc Protection of Piperidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the tert-butoxycarbonyl (Boc) protection of piperidine rings. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of piperidines?
A1: The most prevalent side reactions include:
-
Di-Boc Formation: In cases of piperazines or piperidines with other primary or secondary amine functionalities, the formation of a di-Boc protected product can occur, where two Boc groups are attached to the same or different nitrogen atoms.[1]
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material. This can be due to several factors including steric hindrance, reagent quality, or suboptimal reaction conditions.
-
Reaction with Other Nucleophilic Groups: If the piperidine substrate contains other nucleophilic functional groups, such as hydroxyl or thiol groups, these may also react with the Boc anhydride, leading to undesired byproducts.
-
Formation of Byproducts from Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can decompose or react with nucleophiles other than the target amine, especially in the presence of moisture or certain catalysts.
Q2: How can I minimize the formation of the di-Boc byproduct when protecting a piperazine ring?
A2: To favor mono-Boc protection of piperazine and minimize the di-Boc byproduct, several strategies can be employed:
-
Control Stoichiometry: Using a slight excess of the piperazine starting material relative to the Boc anhydride can favor mono-protection.[1]
-
Acid-Mediated Protection: Adding one equivalent of an acid (e.g., HCl or TFA) can protonate one of the piperazine nitrogens, rendering it less nucleophilic and thereby directing the protection to the other nitrogen.[2]
-
Flow Chemistry: Continuous flow reactors can provide precise control over stoichiometry and reaction time, which has been shown to improve the yield of the mono-protected product.[1]
Q3: My Boc protection reaction is not going to completion. What are the likely causes and how can I address this?
A3: Incomplete reactions can be caused by several factors:
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the Boc anhydride. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive Boc-donating reagent may be necessary.
-
Insufficient Reagent: Ensure that at least one equivalent of Boc anhydride is used. For sluggish reactions, a slight excess (1.1-1.2 equivalents) may improve conversion.
-
Poor Reagent Quality: Boc anhydride can degrade over time, especially if exposed to moisture. Using a fresh bottle of the reagent is recommended.
-
Inadequate Base: A non-nucleophilic base is often used to neutralize the acid byproduct of the reaction. Ensure the base is of good quality and used in appropriate amounts.
Q4: Can other functional groups on the piperidine ring interfere with the Boc protection?
A4: Yes, other nucleophilic functional groups can compete with the piperidine nitrogen for the Boc group. For example, hydroxyl groups can be acylated by Boc anhydride to form tert-butyl carbonates. It is important to consider the relative nucleophilicity of the competing groups and potentially protect them prior to the Boc protection of the piperidine nitrogen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired mono-Boc protected piperidine | Formation of di-Boc byproduct | - Use a slight excess of the piperidine starting material.- Employ an acid-mediated protection strategy.[2]- Consider using flow chemistry for better control.[1] |
| Incomplete reaction | - Increase reaction time and/or temperature.- Use a slight excess of Boc anhydride.- Check the quality of the Boc anhydride and base. | |
| Presence of multiple unexpected products in the reaction mixture | Reaction with other nucleophilic groups on the substrate | - Protect other nucleophilic groups before Boc protection.- Use milder reaction conditions (lower temperature, shorter reaction time). |
| Degradation of Boc anhydride | - Use fresh Boc anhydride.- Ensure anhydrous reaction conditions. | |
| Difficulty in purifying the product from starting material | Similar polarity of starting material and product | - Optimize chromatographic conditions (e.g., different solvent system, gradient elution).- Consider derivatization of the unreacted starting material to facilitate separation. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Piperidine
Reagents:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Boc Protection of Piperazine
Reagents:
-
Piperazine (1.0 eq)
-
Hydrochloric acid (1.0 M in diethyl ether or dioxane) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add one equivalent of the HCl solution to the stirred piperazine solution. A precipitate of piperazine monohydrochloride may form.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
After the reaction is complete, add an aqueous solution of sodium hydroxide to neutralize the excess acid and dissolve the hydrochloride salt.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono-Boc protected piperazine from any unreacted starting material and di-Boc byproduct.[2]
Data Summary
The following table summarizes typical yields for mono-Boc protection of piperazine under different conditions, highlighting the challenge of achieving high selectivity.
| Method | Equivalents of (Boc)₂O | Yield of Mono-Boc Product | Yield of Di-Boc Product | Reference |
| Batch Reaction | 0.8 | 45% (max yield) | Predominant with >0.8 eq | [1] |
| Acid-Mediated (HCl) | 1.0 | 70-80% | Not specified | [2] |
| Acid-Mediated (TFA) | 1.0 | 20-30% | Not specified | [2] |
Visualizations
Caption: Reaction scheme for Boc protection of piperidine and common side reactions.
Caption: Troubleshooting workflow for Boc protection of piperidines.
References
Technical Support Center: Amine Protection Strategies
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the protection of primary amines, with a focus on avoiding the common issue of di-Boc formation.
Frequently Asked Questions (FAQs)
Q1: What leads to the formation of di-Boc protected primary amines?
A1: The formation of a di-Boc protected amine occurs in a stepwise manner. Initially, the primary amine attacks the di-tert-butyl dicarbonate (Boc-anhydride) to form the mono-Boc protected amine (a carbamate). Although less nucleophilic than the starting primary amine, the mono-Boc protected amine can be deprotonated by a strong base, increasing its nucleophilicity. This activated intermediate can then react with a second molecule of Boc-anhydride to yield the di-Boc product.[1] Less sterically hindered primary amines are more susceptible to this second addition.[1]
Q2: How can I favor the formation of the mono-Boc protected product?
A2: Several key strategies can be employed to promote mono-Boc protection:[1][2]
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Boc-anhydride.[1]
-
Base Selection: Employ weaker bases like triethylamine (TEA) or sodium bicarbonate instead of strong, catalytic bases such as 4-(dimethylamino)pyridine (DMAP).[1][2]
-
Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity for the desired mono-Boc product.[2]
-
Slow Addition: Adding the Boc-anhydride solution dropwise to the amine solution helps to maintain a low concentration of the electrophile, thus favoring mono-protection.[1]
Troubleshooting Guide: Minimizing Di-Boc Byproduct
This guide provides a systematic approach to troubleshoot and minimize the formation of the N,N-di-Boc byproduct.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of di-Boc byproduct is observed. | High concentration of Boc-anhydride. | Reduce the equivalents of Boc-anhydride to 1.05-1.1 relative to the amine.[1] |
| Use of a strong, catalytic base (e.g., DMAP). | Switch to a weaker base like triethylamine (TEA) or sodium bicarbonate.[1][2] | |
| Elevated reaction temperature. | Perform the reaction at a lower temperature, such as 0 °C.[2] | |
| Rapid addition of Boc-anhydride. | Add the Boc-anhydride solution slowly and dropwise to the reaction mixture.[1] | |
| Incomplete reaction, with starting material remaining. | Insufficient amount of Boc-anhydride. | Slightly increase the equivalents of Boc-anhydride (up to 1.2 equivalents). |
| Low reaction temperature for a less reactive amine. | Allow the reaction to warm to room temperature and monitor closely. | |
| Steric hindrance around the amine. | Consider using a more reactive Boc-donating reagent or a different protecting group. |
Alternative Amine Protecting Groups
When avoiding di-Boc formation is critical or when orthogonal protection strategies are required, several alternative protecting groups can be utilized.[3][4] Orthogonal protecting groups can be removed under different conditions, allowing for selective deprotection of one amine in the presence of others.[3][5][6]
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Typical Yield (%) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[7][8] | >90[7] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂/Pd-C)[7][9] | ~95[7] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[10][11] | 83-95[10][12] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Palladium-catalyzed reaction[4][13] | ~87[13] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu or Teoc-NT | Fluoride ions (e.g., TBAF)[3][8] | High |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive conditions (e.g., Zn/AcOH)[14][15] | ~86[14] |
| 2,5-Dimethylpyrrole | Hexane-2,5-dione | Hydroxylamine hydrochloride[16][17] | >80[16] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine via Mono-protonation
This method is highly effective for the selective mono-protection of symmetric and unsymmetric diamines.[18][19]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)[19]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[18][19]
-
Slowly add one equivalent of chlorotrimethylsilane (which generates HCl in situ).[19]
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.[18]
-
Add water, followed by a solution of (Boc)₂O in methanol.[19]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.[2]
-
Basify the aqueous layer to a pH > 12 with 2M NaOH solution.[19]
-
Extract the mono-Boc protected diamine with dichloromethane.[19]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[19]
Protocol 2: Cbz Protection of a Primary Amine
The Carboxybenzyl (Cbz) group is stable under basic and most aqueous acidic conditions and is readily removed by catalytic hydrogenation.[9]
Materials:
-
Primary amine (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.1 mmol)
-
Aqueous sodium carbonate solution (1 M)
-
Diethyl ether
Procedure:
-
Dissolve the amine in the aqueous sodium carbonate solution and cool to 0 °C.[7]
-
Add benzyl chloroformate dropwise while maintaining the temperature below 5 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[7]
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
Protocol 3: Fmoc Protection of a Primary Amine
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is stable to acidic conditions and is cleaved by a mild base, making it orthogonal to the Boc group.[10][11]
Materials:
-
Primary amine (1.0 mmol)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 mmol)
-
Dichloromethane (CH₂)Cl₂)
Procedure:
-
Dissolve the amine and Fmoc-Cl in dichloromethane.
-
The reaction is typically rapid, often complete within minutes at room temperature.[10]
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by direct crystallization or after a simple work-up.[10]
Visualizing Workflows
Decision Tree for Selecting an Amine Protecting Group
The choice of an appropriate protecting group is crucial for the success of a multi-step synthesis. This decision tree provides a guide for selecting a suitable protecting group based on the stability requirements of the substrate and the desired deprotection strategy.
Caption: A decision tree to guide the selection of an appropriate amine protecting group.
General Workflow for Amine Protection and Deprotection
The fundamental process of using a protecting group involves two key steps: the introduction of the protecting group (protection) and its subsequent removal (deprotection) after other synthetic transformations have been completed.
Caption: A generalized workflow illustrating the key stages of amine protection and deprotection.
References
- 1. ijacskros.com [ijacskros.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Optimizing Solvent Conditions for Boc Protection Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize solvent conditions for successful Boc (tert-butoxycarbonyl) protection of amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Boc protection reactions?
A1: A variety of solvents can be used for Boc protection, and the choice often depends on the substrate's solubility and reactivity. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and mixtures of water with organic solvents like THF or acetone.[1][2][3]
Q2: How does the choice of solvent impact the reaction rate of a Boc protection?
A2: The solvent can significantly influence the reaction rate.[1] Alcoholic solvents, such as methanol, have been shown to dramatically enhance the rate of Boc protection, especially for weakly nucleophilic amines like anilines.[4] For example, one study showed that the reaction between p-toluidine and Boc anhydride in methanol (CD₃OD) is 70 times faster than in chloroform (CDCl₃).[3][4] This acceleration is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[4]
Q3: My starting material is a zwitterion (e.g., an amino acid) and has poor solubility in common organic solvents. What solvent system should I use?
A3: Zwitterionic compounds are often poorly soluble in standard organic solvents like THF or acetonitrile, which can hinder the reaction.[5][6] For these substrates, using an aqueous solvent system is often the solution.[5] Running the reaction in a mixture of water and a co-solvent like acetone or dioxane, often with a base like sodium hydroxide, can improve solubility and allow the reaction to proceed.[1][5]
Q4: I am observing the formation of a di-Boc protected amine as a side product. Can solvent choice help minimize this?
A4: The formation of di-Boc protected amines can be a result of over-reaction. While careful control of the stoichiometry of the Boc anhydride is the primary solution, solvent choice can play a role.[7] Using a less polar solvent may slow down the overall reaction rate, providing better control and potentially reducing the formation of the di-substituted product.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete.
-
Possible Cause: The amine substrate is a weak nucleophile (e.g., an electron-deficient aniline).[3][4]
-
Possible Cause: The starting material has poor solubility in the chosen solvent.[8]
-
Solution: Ensure all reactants are fully dissolved for the reaction to proceed efficiently.[8] Try a different solvent or a co-solvent system. For example, if solubility is low in THF, a mixture of THF and water or dimethylformamide (DMF) could be tested.[8] For zwitterionic compounds, an aqueous basic solution is often effective.[5]
-
Issue 2: A low yield of the desired product is obtained.
-
Possible Cause: Product is lost during the aqueous work-up procedure, especially if the product has some water solubility.[7]
-
Solution: Optimize the work-up procedure. If the product is water-soluble, consider alternative purification methods to extraction, such as precipitation or direct crystallization from the reaction mixture.[7] Using a solvent system from which the product precipitates upon formation can simplify purification and increase isolated yield.[9]
-
-
Possible Cause: Emulsion formation during the aqueous work-up makes phase separation difficult.[3]
-
Solution: This is often dependent on the organic solvent used. Switching to a different extraction solvent, such as ethyl acetate instead of DCM, may resolve the issue. Adding brine (saturated NaCl solution) during the wash steps can also help to break emulsions.
-
Issue 3: The reaction is messy, with multiple side products.
-
Possible Cause: The substrate contains other nucleophilic functional groups (e.g., hydroxyl groups) that are also reacting.[3]
-
Solution: Solvent and reaction conditions can influence selectivity. To favor N-protection over O-protection, run the reaction at a lower temperature (0 °C to room temperature) in a non-polar aprotic solvent without a strong base.[3]
-
-
Possible Cause: The Boc anhydride is decomposing.
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes the significant rate enhancement observed when using an alcoholic solvent for the Boc protection of a weakly nucleophilic amine.
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
| Data adapted from a study on the Boc protection of p-toluidine.[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection in an Organic Solvent [3]
-
Dissolve the Amine: Dissolve the amine (1.0 equivalent) in a suitable solvent such as THF or DCM to a concentration of approximately 0.2–0.5 M.
-
Add Base (Optional but common): Add a base, such as triethylamine (TEA, 1.1–1.5 equivalents).
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 equivalents) either as a solid or as a solution in the same solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1–4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous Co-Solvent System [3]
-
Prepare Mixture: In a flask, add the amine (1.0 equivalent), water, and acetone (e.g., in a 19:1 ratio). Stir until the amine is dissolved or well-suspended.
-
Add Boc Anhydride: Add Boc₂O (1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. These reactions are often very rapid, sometimes completing within 10–20 minutes. Monitor by TLC.
-
Work-up:
-
Add an extraction solvent like dichloromethane (DCM) to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2 x volumes).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. The product is often of high purity but can be further purified if needed.
Visualizations
Caption: Troubleshooting workflow for optimizing Boc protection reactions.
Caption: General mechanism of Boc protection highlighting solvent stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Amine Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the low solubility of amine starting materials. The information is presented in a question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my amine starting material not dissolving in the chosen solvent?
The solubility of an amine is influenced by several factors related to its molecular structure and its interaction with the solvent. Common reasons for poor solubility include:
-
Structural Mismatch: A significant difference in polarity between the amine (solute) and the solvent is a primary cause. Non-polar amines will not dissolve well in polar solvents and vice-versa. The general principle "like dissolves like" is crucial here.[1]
-
Molecular Size: As the hydrocarbon (alkyl or aryl) portion of an amine molecule increases in size, its hydrophobic character becomes more dominant, leading to decreased solubility in polar solvents like water.[2][3][4][5][6] For instance, while ethylamine is miscible with water, hexan-1-amine is only slightly soluble.[3]
-
Hydrogen Bonding Capability: Primary (RNH₂) and secondary (R₂NH) amines can participate in hydrogen bonding, which generally enhances their solubility in protic solvents like water.[7][8][9] Tertiary amines (R₃N) lack a hydrogen atom on the nitrogen and thus cannot act as hydrogen bond donors, which can reduce their solubility compared to primary and secondary amines of similar molecular weight.[6][7]
-
Aromatic vs. Aliphatic Amines: Aromatic amines, like aniline, are often less soluble in water than aliphatic amines. This is because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which diminishes their ability to form hydrogen bonds with water.[2][6][9]
-
Crystalline Structure: A highly stable crystal lattice can make a solid amine difficult to dissolve, as the energy required to break the lattice may be greater than the energy gained from solvation.
Q2: I need to run an anhydrous reaction, but my amine won't dissolve in common non-polar organic solvents. What should I do?
This is a frequent challenge, especially for polar amines in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Here are two effective strategies:
-
Use a Polar Aprotic Co-Solvent: Dissolve the amine in a minimal amount of a compatible polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) first.[10] Then, add this concentrated solution to the bulk reaction solvent. Always run a control experiment to ensure the co-solvent does not interfere with your reaction.[10]
-
In-Situ Free-Basing: If your amine is in its salt form (e.g., a hydrochloride salt), it will have very low solubility in non-polar organic solvents.[10] You can add a non-aqueous base, such as triethylamine (Et₃N), to the suspension. This will neutralize the salt and form the "free base" of the amine in situ, which often has better solubility in organic media.[10]
Q3: How does pH affect the solubility of my amine?
The effect of pH is most significant in aqueous solutions. Amines are basic compounds and can be protonated by acids to form ammonium salts.[11]
-
Acidic Conditions (Low pH): In an acidic environment, the amine's lone pair of electrons accepts a proton, forming a positively charged ammonium salt (R₃NH⁺).[12][13] This ionic salt is typically much more soluble in water than the neutral amine.[11][12][14] This principle is widely used in drug formulation to create water-soluble versions of amine-containing drugs for oral or intravenous administration.[11]
-
Basic Conditions (High pH): In a basic solution, the amine remains in its neutral, "free base" form, which is less water-soluble but more soluble in organic solvents.[13]
Therefore, to dissolve a poorly water-soluble amine, you can add a dilute acid (like HCl) to lower the pH and form a soluble salt.[12][14]
Q4: Can I simply heat the mixture to dissolve the amine?
Gently warming the reaction mixture can be an effective way to increase the solubility of an amine starting material.[10] However, this approach comes with several caveats:
-
Thermal Stability: Amines can be susceptible to degradation at elevated temperatures.[15] Aromatic amines are particularly prone to oxidation, which can be accelerated by heat, often resulting in discoloration.[5]
-
Side Reactions: The increased temperature might accelerate unwanted side reactions, reducing the yield of your desired product.
-
Solvent Volatility: If using a low-boiling solvent, heating can cause it to evaporate. The reaction should be performed in a sealed tube or under reflux to prevent solvent loss.[16]
It is advisable to apply gentle heat (e.g., 30-40 °C) and monitor the reaction closely for any signs of degradation or side product formation.[10]
Q5: What is salt formation and how can it be used to improve solubility?
Salt formation is a common and highly effective chemical modification used to increase the solubility of ionizable compounds, including amines.[17][18][19] The process involves reacting a basic amine with an acid to form an ammonium salt.[11]
This technique is a cornerstone of pharmaceutical development, where approximately 50% of marketed drugs are administered as salts to improve properties like solubility, stability, and dissolution rate. For basic drugs (amines), common counter-ions used to form salts include hydrochloride, sulfate, mesylate, and acetate.[20] The resulting salt is an ionic compound with significantly higher aqueous solubility compared to the neutral parent molecule.[11][18]
Data Presentation
Table 1: General Solubility Characteristics of Amines in Common Solvents
| Solvent Class | Examples | General Solubility of Amines | Notes |
| Polar Protic | Water, Ethanol, Methanol | Lower molecular weight aliphatic amines are often highly soluble.[3][5][6] Solubility decreases as the carbon chain length increases.[3][4] Aromatic amines have low water solubility.[2][6] | Solubility is enhanced by the ability of primary and secondary amines to form hydrogen bonds.[7][9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Generally good, especially for more polar amines.[10] | These are strong solvents capable of dissolving a wide range of compounds. Often used as co-solvents.[10] |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether | Varies greatly. Higher molecular weight, more lipophilic amines are more soluble. Polar amines have low solubility.[10] | Amines are readily soluble in less polar organic solvents like ether and alcohol.[3][6] |
| Non-Polar | Hexanes, Toluene | Generally poor, unless the amine has a very large, non-polar hydrocarbon structure.[10] | Incompatible with polar amines containing hydrophilic functional groups.[10] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable solvent system for a poorly soluble amine.
-
Preparation: Place a small, measured amount (e.g., 5-10 mg) of the amine starting material into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1, covering a range of polarities.
-
Observation at Room Temperature: Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For solvents in which the amine did not dissolve at room temperature, gently warm the vials (e.g., to 40 °C) while agitating. Record any changes in solubility. Be cautious with volatile solvents.
-
Co-Solvent Test: If the amine dissolves well in a strong polar aprotic solvent (e.g., DMSO) but not in the desired bulk reaction solvent (e.g., DCM), test a co-solvent system. Dissolve the amine in a minimal volume of DMSO and then add it dropwise to the bulk solvent to see if it remains in solution.
-
Selection: Choose the solvent or solvent system that provides the best solubility without requiring excessive heat and is compatible with the planned reaction conditions.
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol is for increasing the solubility of an amine in an aqueous medium for a reaction or workup.
-
Suspension: Suspend the poorly soluble amine in the required volume of water.
-
Acidification: While stirring, add a dilute aqueous acid (e.g., 1 M HCl) dropwise to the suspension.
-
Monitor pH and Dissolution: Periodically check the pH of the mixture. Continue adding acid until the solid amine fully dissolves. The solution should become clear. A pH below 4 is often sufficient to protonate the amine and render it soluble.[10][14]
-
Reaction: Proceed with the reaction using the aqueous solution of the amine salt.
-
Neutralization (for Workup): If you need to recover the amine in its free base form after a reaction or extraction, add a base (e.g., 1 M NaOH or saturated NaHCO₃) to the aqueous solution until the pH is basic. The neutral amine will often precipitate out or can be extracted into an organic solvent.
Mandatory Visualization
Below is a troubleshooting workflow to guide the selection of an appropriate solubilization strategy for a poorly soluble amine starting material.
Caption: Troubleshooting workflow for amine solubility issues.
References
- 1. quora.com [quora.com]
- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. byjus.com [byjus.com]
- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Extraction: Effects of pH [jove.com]
- 13. reddit.com [reddit.com]
- 14. Workup [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpbr.in [ijpbr.in]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Piperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during piperidine synthesis.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the stereoselective synthesis of piperidines and offers potential solutions to maintain stereochemical integrity.
Q1: I am observing significant racemization or low enantiomeric excess (ee) in my piperidine synthesis. What are the common causes?
A1: Racemization during piperidine synthesis can be triggered by several factors that compromise the stability of stereocenters. Key contributors include:
-
Harsh Reaction Conditions: Strong acids or bases and high temperatures can lead to the epimerization of existing stereocenters. For instance, prolonged exposure to basic conditions, such as those used in some deprotection steps, can be problematic.[1][2][3]
-
Inappropriate Reagents: The choice of coupling reagents, catalysts, and bases is critical. Some combinations can promote the formation of intermediates that are prone to racemization.[3][4]
-
Reaction Mechanism: Certain reaction pathways inherently involve intermediates (e.g., achiral enamines or oxazolones) that can lead to a loss of stereochemical information.[3]
-
Substrate-Related Issues: The structure of the substrate itself can influence its susceptibility to racemization.
Q2: My current synthetic route yields a racemic or nearly racemic mixture. What alternative stereoselective methods can I employ?
A2: Several modern synthetic strategies have been developed to achieve high stereoselectivity in piperidine synthesis. Consider adopting one of the following approaches:
-
Chemo-enzymatic Methods: These methods combine chemical synthesis with biocatalysis, offering high enantioselectivity under mild conditions. A notable example is the asymmetric dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade.[5]
-
Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions and copper-catalyzed protoborylation of dihydropyridines have shown excellent results in producing enantioenriched piperidine precursors.[6][7][8][9]
-
Organocatalysis: Chiral small molecules can catalyze highly stereoselective transformations. Organocatalytic domino reactions, such as Michael addition/aminalization, can construct polysubstituted piperidines with multiple stereocenters in a single step.[10][11][12]
-
Chiral Auxiliary-Mediated Synthesis: Using a chiral auxiliary, such as (-)-isopulegol, can effectively control the stereochemical outcome of a reaction. The auxiliary can be cleaved after the desired transformation.[13]
Q3: How can I optimize my reaction conditions to minimize racemization?
A3: Optimization of reaction parameters is crucial for suppressing racemization. Here are key areas to focus on:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the desired stereoisomer.[13][14]
-
Choice of Base: If a base is required, opt for a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine instead of stronger, less hindered bases such as diisopropylethylamine (DIPEA).[3][4]
-
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, screen different chiral ligands to find the one that provides the best enantioselectivity for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. It is advisable to screen a range of solvents.[13]
-
Activation Time: In reactions involving the activation of a carboxylic acid, minimize the time the acid is in its activated state before it reacts to reduce the opportunity for racemization.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral catalyst in preventing racemization?
A1: A chiral catalyst creates a chiral environment around the reactants, influencing the pathway of the reaction. It stabilizes the transition state leading to one enantiomer over the other, thereby directing the reaction to produce a product with high enantiomeric excess and preventing the formation of a racemic mixture.
Q2: Are there any specific functional groups that are more prone to racemization during piperidine synthesis?
A2: Yes, stereocenters alpha to a carbonyl group are particularly susceptible to epimerization under basic or acidic conditions due to enolate or enol formation. Amino acids like histidine and cysteine are also known to be prone to racemization during coupling reactions.[1][14]
Q3: Can I use a kinetic resolution to separate a racemic mixture of piperidines?
A3: Yes, kinetic resolution is a valid strategy. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. This can be an effective method, especially when combined with a process for racemizing the unwanted enantiomer for a dynamic kinetic resolution (DKR).
Data Presentation
Table 1: Comparison of Stereoselective Piperidine Synthesis Methods
| Method | Catalyst/Reagent | Typical ee (%) | Yield (%) | Key Advantages | Reference(s) |
| Chemo-enzymatic Dearomatization | 6-HDNO/EneIRED | ≥94 | 62-73 | Mild conditions, high selectivity | [5] |
| Rh-Catalyzed Asymmetric Reductive Heck | [Rh(COD)Cl]₂ / Chiral Diene Ligand | High | High | Broad functional group tolerance | [6][8][10] |
| Cu(I)-Catalyzed Protoborylation | CuCl / Chiral Diphosphine Ligand | 90-99 | 76-90 | Facile access to versatile chiral building blocks | [7][9] |
| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | High | Good | Forms multiple stereocenters in one step | [12] |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine [12]
-
Preparation of the Tetrahydropyridine (THP) Intermediate:
-
To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude THP, which is used in the next step without further purification.
-
-
Enzymatic Reduction:
-
In a separate vessel, prepare a solution containing the appropriate buffer, the ene-reductase (EneIRED), and an NADH cofactor regeneration system.
-
Add the crude THP intermediate to the enzyme solution.
-
If required, add an amine oxidase (e.g., 6-HDNO) for a cascade reaction.
-
Stir the reaction at the optimal temperature for the enzyme (typically 25-37 °C) and monitor for completion by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by flash column chromatography.
-
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [10]
-
Catalyst Pre-formation:
-
In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand (2.2 equiv), and THF.
-
Stir the mixture for 30 minutes.
-
-
Reaction Setup:
-
To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.
-
Add toluene, THF, and water in a 1:1:1 ratio.
-
Add aqueous CsOH (2.0 equiv).
-
-
Reaction and Workup:
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
-
Visualizations
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: General workflow for chemo-enzymatic piperidine synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Boc Deprotection Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of monitoring a Boc deprotection by TLC?
Monitoring a Boc deprotection relies on the significant polarity difference between the starting material and the product. The Boc-protected amine is a neutral, less polar carbamate, while the resulting product is a more polar free amine (often protonated as an ammonium salt under acidic reaction conditions). On a normal-phase TLC plate (e.g., silica gel), the less polar starting material will travel further with the mobile phase, resulting in a higher Retention Factor (Rf), while the more polar product will have a stronger affinity for the stationary phase and thus a lower Rf.[1][2]
Q2: How should I choose an appropriate solvent system (eluent) for the TLC?
The choice of eluent is critical for achieving good separation. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3]
-
Initial System: Begin with a moderately polar system, such as 20-30% ethyl acetate in hexanes.
-
Adjusting Polarity:
-
For Polar Amines: Since the deprotected amine product is often very polar, systems like 5-10% methanol in dichloromethane are frequently effective.[3] If streaking is observed, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide can improve spot shape.[4]
Q3: How can I visualize the spots on the TLC plate?
Several methods can be used, and using them in combination provides the most information.
-
UV Light (Non-destructive): If your compounds contain a UV-active chromophore (e.g., an aromatic ring), they will appear as dark spots on a fluorescent green background under short-wave (254 nm) UV light.[5] This is an excellent first step as it does not alter the compounds.[6]
-
Ninhydrin Stain (Specific for Amines): This is the most diagnostic stain for Boc deprotection. Ninhydrin reacts with primary and secondary amines to produce a characteristic pink or purple color upon heating.[6] The Boc-protected starting material will not react, but the free amine product will give a strong positive result.[1] This differential staining is a clear indicator of a successful deprotection.[1] Note that with excessive heating, the Boc group can be thermally cleaved on the plate, causing the starting material to also develop a faint color.[7]
-
Potassium Permanganate (KMnO₄) Stain (General Oxidative Stain): This is a general-purpose stain that reacts with most organic compounds that can be oxidized, including amines and carbamates.[8][9] Both the starting material and the product will appear as yellow-brown spots against a purple background.[10] This is useful for visualizing all components in the reaction mixture when they are not UV-active.
Q4: What does a successful reaction look like on the TLC plate?
A properly monitored reaction should have at least three lanes: the Boc-protected starting material (SM), the reaction mixture (RM), and a co-spot lane containing both SM and RM.
-
At Time Zero (T=0): The RM lane should show only the high-Rf starting material spot.
-
As the Reaction Progresses: The intensity of the starting material spot in the RM lane will decrease. Simultaneously, a new, lower-Rf spot corresponding to the polar amine product will appear and grow in intensity.[2]
-
Upon Completion: The starting material spot in the RM lane will be completely gone, leaving only the product spot. When stained with ninhydrin, this new spot will turn purple/pink while the original starting material lane remains colorless.
Data Summary: TLC Characteristics
The table below summarizes the expected TLC behavior of the starting material and product during a Boc deprotection.
| Compound | Relative Polarity | Expected Rf Value | UV Activity | Ninhydrin Staining | KMnO₄ Staining |
| Boc-Protected Amine | Low | High (e.g., 0.6-0.8) | Substrate dependent | Negative (or weak with strong heating)[1][7] | Positive (yellow/brown spot)[10] |
| Free Amine / Salt | High | Low (e.g., 0.1-0.3) | Substrate dependent | Positive (pink/purple spot)[1] | Positive (yellow/brown spot)[10] |
Visual Workflows and Logic
Caption: General workflow for monitoring a reaction by TLC.
// Problems streak [label="Spots are Streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_prod [label="No Product Spot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; same_rf [label="SM and Product\nRf Too Similar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_stain [label="Product Visible with KMnO4,\nbut not Ninhydrin?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Causes & Solutions sol_streak1 [label="Cause: Overloaded Sample\nSolution: Dilute sample", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_streak2 [label="Cause: Polar Amine Interaction\nSolution: Add 0.5% Et3N to eluent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_no_prod1 [label="Cause: Reaction Incomplete\nSolution: Increase reaction time/temp", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_no_prod2 [label="Cause: Wrong Visualization\nSolution: Use chemical stain (KMnO4)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_same_rf [label="Cause: Poor Resolution\nSolution: Change eluent system\n(e.g., DCM/MeOH)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_no_stain1 [label="Cause: Reaction Failed\nSolution: Check reagents & conditions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_no_stain2 [label="Cause: Residual Acid (TFA)\nSolution: Dry plate well before staining", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> streak [label=" Streaking"]; start -> no_prod [label=" No Product"]; start -> same_rf [label=" Poor Separation"]; start -> no_stain [label=" Staining Issue"];
streak -> sol_streak1 [label="Yes"]; streak -> sol_streak2 [label="Yes"]; no_prod -> sol_no_prod1 [label="Yes"]; no_prod -> sol_no_prod2 [label="Yes"]; same_rf -> sol_same_rf [label="Yes"]; no_stain -> sol_no_stain1 [label="Yes"]; no_stain -> sol_no_stain2 [label="Yes"]; } }
Caption: Troubleshooting common issues in TLC analysis.
Troubleshooting Guide
Problem: My starting material and product spots have the same (or very similar) Rf value.
-
Possible Cause: The chosen eluent system lacks the selectivity to resolve the two compounds.[11]
-
Suggested Solution: Change the solvent system. If you are using a non-polar system (e.g., ethyl acetate/hexanes), switch to a more polar or different system, such as dichloromethane/methanol. Experiment with different ratios to optimize the separation.[12]
Problem: The spots are streaking or smearing up the plate.
-
Possible Cause 1: The sample applied to the plate is too concentrated.[4]
-
Suggested Solution 1: Dilute your reaction mixture sample before spotting it on the TLC plate.
-
Possible Cause 2: The free amine product is strongly acidic or basic and is interacting too strongly with the silica gel stationary phase.[13]
-
Suggested Solution 2: Add a small amount (0.1–2.0%) of a modifier to your eluent. For basic amines, add triethylamine (Et₃N) or a few drops of ammonium hydroxide.[4] For acidic compounds, add acetic or formic acid.[4]
Problem: I only see my starting material spot, even after several hours.
-
Possible Cause 1: The deprotection reaction has not worked or is proceeding very slowly.[2]
-
Suggested Solution 1: Verify that the acidic reagent (e.g., TFA, HCl) was added correctly and is of sufficient concentration.[14] Consider extending the reaction time or gently increasing the temperature if the substrate is known to be stable.[15]
-
Possible Cause 2: The product is being formed but is not UV-active and you are only visualizing with a UV lamp.
-
Suggested Solution 2: After checking with UV, always use a chemical stain like potassium permanganate or ninhydrin to visualize all potential spots.[4]
Problem: The product spot is visible with KMnO₄ stain, but not with ninhydrin.
-
Possible Cause: Residual acid from the reaction (e.g., trifluoroacetic acid, TFA) is present on the TLC plate and is neutralizing the amine, preventing it from reacting with the ninhydrin stain.[2]
-
Suggested Solution: Ensure the TLC plate is thoroughly dried with a heat gun after development and before staining to evaporate any volatile acids like TFA.[2] Some protocols also suggest briefly exposing the dried plate to ammonia vapor to neutralize the plate surface prior to staining.[2]
Problem: I don't see any spots on the developed plate.
-
Suggested Solution 1: Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to fully evaporate between each application.[4][16]
-
Possible Cause 2: The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve into the solvent reservoir instead of eluting up the plate.[13][16]
-
Suggested Solution 2: Always ensure the solvent level is well below the origin line where the samples are spotted.
-
Possible Cause 3: The compounds are not UV-active and you have not used a chemical stain.[13]
-
Suggested Solution 3: Use a universal stain such as potassium permanganate to visualize the plate.[13]
Experimental Protocols
Protocol 1: General Procedure for Running a TLC Plate
-
Preparation: Pour your chosen eluent into a developing chamber to a depth of 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor and cover it.[12]
-
Spotting: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Use a capillary tube to spot small amounts of your starting material (SM) and reaction mixture (RM) in separate lanes. Create a third "co-spot" lane by spotting both SM and RM at the same point.[17]
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[18]
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely. Visualize the spots using a UV lamp first, circling any visible spots. Then, proceed with chemical staining as described below.
Protocol 2: Preparation and Use of Ninhydrin Stain
-
Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol, then add 3.0 mL of acetic acid.[6][19][20] Store the solution in a foil-wrapped container.
-
Procedure:
-
Dip the dried TLC plate quickly into the ninhydrin solution using forceps.
-
Blot the excess stain from the edge of the plate with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear (typically pink to purple for primary/secondary amines).[7]
-
Record the results immediately, as the spots may fade over time.[7]
-
Protocol 3: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water containing 1.25 mL of 10% aqueous NaOH.[8][19] This alkaline solution is relatively stable when stored in a sealed, dark container.
-
Procedure:
-
Dip the dried TLC plate into the KMnO₄ solution for 1-2 seconds.
-
The plate will have a purple background. Oxidizable compounds will appear as yellow or light brown spots, sometimes immediately or after gentle warming with a heat gun.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pharmashare.in [pharmashare.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. VanVeller Lab Resources [group.chem.iastate.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. sarponggroup.com [sarponggroup.com]
- 20. Magic Formulas [chem.rochester.edu]
Stability of N-Boc-3-cyanopiperidine in acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-3-cyanopiperidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-Boc-3-cyanopiperidine?
The main stability concerns for N-Boc-3-cyanopiperidine revolve around the two functional groups present in the molecule: the N-Boc (tert-butyloxycarbonyl) protecting group and the nitrile group.
-
N-Boc Group: This group is highly sensitive to acidic conditions, which will lead to its removal (deprotection) to form 3-cyanopiperidine.[1][2] It is, however, generally stable under neutral and basic conditions.[3]
-
Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[4][5] This can lead to the formation of 3-carboxamidopiperidine or piperidine-3-carboxylic acid derivatives. The rate and extent of hydrolysis are dependent on the reaction conditions such as temperature and the concentration of the acid or base.[4][6]
Q2: Under what conditions is N-Boc-3-cyanopiperidine expected to be stable?
N-Boc-3-cyanopiperidine is most stable under neutral or mildly basic conditions at ambient temperature. When stored as a solid, it should be kept in a cool, dry place to prevent degradation.
Q3: What happens to N-Boc-3-cyanopiperidine in acidic conditions?
In the presence of acid, the primary and most rapid reaction is the cleavage of the N-Boc group to yield the corresponding ammonium salt of 3-cyanopiperidine.[1][2][7] Under more forcing acidic conditions (e.g., elevated temperature, concentrated acid), subsequent hydrolysis of the nitrile group to a carboxylic acid can also occur.[6][8][9]
Q4: What is the stability of N-Boc-3-cyanopiperidine in basic conditions?
The N-Boc group is generally stable to basic conditions.[3] However, the nitrile group can undergo hydrolysis in the presence of a base, typically yielding a carboxamide or a carboxylate salt, especially at elevated temperatures.[4][9] Milder basic conditions may allow for the isolation of the amide, while harsher conditions tend to favor the formation of the carboxylic acid.[4][10]
Q5: Is there a risk of epimerization at the C3 position?
For chiral N-Boc-3-cyanopiperidine, there is a potential risk of epimerization (racemization) at the C3 position under basic conditions. The hydrogen atom on the carbon bearing the nitrile group is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[11] This is less of a concern under acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc group during my reaction.
-
Possible Cause: Your reaction conditions may be inadvertently acidic.
-
Troubleshooting Steps:
-
Check pH: Carefully measure the pH of your reaction mixture.
-
Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Buffer: If compatible with your reaction, consider using a buffer to maintain a neutral or slightly basic pH.
-
Alternative Protecting Group: If your desired reaction requires acidic conditions, consider using a protecting group that is stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile).[12]
-
Issue 2: Formation of an unexpected amide or carboxylic acid byproduct.
-
Possible Cause: Hydrolysis of the nitrile group due to the presence of strong acid or base, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Moderate Temperature: If possible, run your reaction at a lower temperature to minimize the rate of hydrolysis.
-
Control Stoichiometry: Use the minimum required amount of acid or base.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to avoid over-reaction.
-
Anhydrous Conditions: If water is not required for your reaction, using anhydrous solvents and reagents can prevent hydrolysis.
-
Issue 3: Loss of enantiomeric purity in my chiral N-Boc-3-cyanopiperidine.
-
Possible Cause: Epimerization at the C3 position under basic conditions.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use a milder, non-nucleophilic base.
-
Lower Temperature: Perform the reaction at the lowest possible temperature to disfavor the proton abstraction that leads to epimerization.
-
Alternative Synthetic Route: Consider a synthetic strategy that avoids basic conditions in the final steps.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Boc-3-cyanopiperidine
This protocol outlines a typical forced degradation study to assess the stability of N-Boc-3-cyanopiperidine under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of N-Boc-3-cyanopiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 70°C for 48 hours.
-
Dissolve in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve in the initial solvent for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of N-Boc-3-cyanopiperidine and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Predicted Stability of N-Boc-3-cyanopiperidine under Various Conditions
| Condition | N-Boc Group Stability | Nitrile Group Stability | Primary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl, 60°C) | Labile | Potentially Labile | 3-Cyanopiperidine, Piperidine-3-carboxylic acid |
| Basic (e.g., 0.1 M NaOH, 60°C) | Stable | Labile | N-Boc-3-carboxamidopiperidine, N-Boc-piperidine-3-carboxylic acid |
| Oxidative (e.g., 3% H₂O₂) | Generally Stable | Generally Stable | Minimal degradation expected |
| Thermal (Solid, 70°C) | Stable | Stable | Minimal degradation expected |
| Photolytic (UV light) | Stable | Stable | Minimal degradation expected |
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nitrile Group Reductions in Boc-Protected Piperidines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the reduction of nitrile groups in N-Boc-protected piperidine systems, specifically focusing on the problem of over-reduction and other undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce a nitrile on a Boc-protected piperidine to a primary amine, but I am isolating an aldehyde instead. What is causing this?
A: The formation of an aldehyde is a common result of "over-reduction" or, more accurately, a partial reduction followed by hydrolysis. This typically occurs when using sterically hindered or milder reducing agents like Diisobutylaluminium hydride (DIBAL-H). The reaction mechanism with DIBAL-H involves the addition of one hydride equivalent to the nitrile, forming an imine-aluminum complex.[1][2][3] During aqueous workup, this intermediate imine is hydrolyzed to an aldehyde.[2][4][5] To obtain the primary amine, a more powerful reducing agent is required.
Q2: My desired primary amine was formed, but the Boc protecting group was cleaved during the reaction. How can I prevent this?
A: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Standard workup procedures for reductions involving metal hydrides like Lithium Aluminum Hydride (LiAlH₄) often employ an acidic quench (e.g., with HCl) to neutralize the reaction and dissolve metal salts. This acidic environment will readily cleave the Boc group. To avoid this, a non-acidic workup, such as a Fieser workup (sequential addition of water, aqueous NaOH, and then more water), should be used. Alternatively, catalytic hydrogenation methods under neutral conditions are compatible with the Boc group.[6]
Q3: What are the most common reducing agents for converting a nitrile to a primary amine while preserving a Boc group?
A: Several methods are effective:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that completely reduces nitriles to primary amines.[4][7][8] Its use requires strictly anhydrous conditions and a careful, non-acidic workup to preserve the Boc group.
-
Catalytic Hydrogenation: This is often a clean and effective method. Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) can be used.[9] Specifically, palladium-activated Raney-Nickel has been reported as effective for this transformation in the presence of Boc groups.[6][9]
-
Nickel Chloride/Sodium Borohydride (NiCl₂/NaBH₄): This system generates nickel boride in situ, which is a versatile and effective reagent for nitrile reduction.[10][11] It operates under milder conditions than LiAlH₄ and is compatible with Boc protection.
Q4: Besides the aldehyde, what other byproducts should I look out for?
A: During catalytic hydrogenation, the intermediate imine can sometimes react with the final primary amine product, leading to the formation of secondary and tertiary amines as byproducts.[1] The choice of catalyst and reaction conditions (e.g., solvent, pH, pressure) is critical to ensure selectivity for the primary amine.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solutions |
| Major byproduct is the corresponding aldehyde. | Use of a mild or sterically bulky reducing agent (e.g., DIBAL-H) which stops the reduction at the imine stage.[2][4][5] The subsequent aqueous workup hydrolyzes the imine to an aldehyde. | 1. Switch to a stronger reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆).2. Employ a catalytic hydrogenation method using Raney Nickel or a Cobalt Boride system.[1][12] |
| Cleavage of the N-Boc protecting group. | The workup procedure is acidic. The Boc group is labile under acidic conditions commonly used to quench hydride reductions.[13] | 1. For LiAlH₄ reductions, use a non-acidic workup (e.g., Fieser workup). See Protocol 1.2. Use a reduction method that proceeds under neutral conditions, such as catalytic hydrogenation with Raney Nickel.[9][14] |
| Low yield or recovery of starting material. | 1. Insufficient equivalents of the reducing agent.2. Deactivation of the hydride reagent by moisture.3. Steric hindrance around the nitrile group making it less accessible. | 1. Increase the molar equivalents of the reducing agent.2. Ensure all glassware is oven-dried and solvents are strictly anhydrous, especially when using LiAlH₄.3. Increase the reaction temperature or prolong the reaction time (monitor by TLC/LCMS). |
| Formation of secondary or tertiary amine byproducts. | This is a known side reaction of catalytic hydrogenation, where the product amine attacks the intermediate imine.[1] | 1. Optimize hydrogenation conditions (catalyst, solvent, temperature, pressure).2. Consider using a reagent system like CoCl₂/NaBH₄, which can be highly selective for primary amines.[15] |
Experimental Protocols
Protocol 1: Reduction using LiAlH₄ with Fieser Workup
This protocol describes the reduction of a nitrile to a primary amine while preserving an acid-sensitive Boc group.
1. Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the Boc-protected piperidine nitrile (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, Diethyl Ether).
-
Cool the solution to 0 °C in an ice bath.
2. Reduction:
-
Carefully and portion-wise, add LiAlH₄ (typically 1.5-2.0 eq) to the cooled solution. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
3. Fieser Workup (for a reaction with 'x' g of LiAlH₄):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add the following, allowing the vigorous effervescence to subside between additions:
- 'x' mL of water.
- 'x' mL of 15% (w/v) aqueous NaOH solution.
- '3x' mL of water.
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
4. Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF or Ethyl Acetate).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine.
-
Purify as necessary via column chromatography or crystallization.
Protocol 2: Reduction using NiCl₂·6H₂O / NaBH₄
This catalytic method is milder and avoids the use of pyrophoric LiAlH₄.[10]
1. Reaction Setup:
-
To a round-bottom flask, add the Boc-protected piperidine nitrile (1.0 eq), NiCl₂·6H₂O (0.1 eq), and Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) in Methanol. The second equivalent of Boc₂O is sometimes used to prevent side reactions by temporarily protecting the newly formed amine.
-
Cool the mixture to 0 °C in an ice bath.
2. Reduction:
-
Slowly add Sodium Borohydride (NaBH₄, ~7.0 eq) in small portions. Caution: Vigorous hydrogen evolution occurs.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-15 hours.
3. Workup and Isolation:
-
Quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The product may be the bis-Boc protected amine, which can be selectively deprotected if necessary, or the desired mono-Boc amine if the second equivalent of Boc₂O was omitted. Purify by column chromatography.
Mandatory Visualizations
Chemical Reaction Pathways
Caption: Desired vs. side reaction pathways in nitrile reduction.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for nitrile reduction issues.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Technical Support Center: Thermal Deprotection of N-Boc Amines in Continuous Flow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thermal deprotection of N-Boc amines in a continuous flow setup.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous flow for thermal N-Boc deprotection compared to batch methods?
A1: Continuous flow offers several key advantages for thermal N-Boc deprotection:
-
Enhanced Safety: Superheating solvents above their boiling points is more safely managed in the small, controlled volume of a flow reactor.[1]
-
Precise Temperature Control: Flow reactors allow for rapid heating and cooling, providing precise control over reaction temperature and residence time, which can be crucial for selectivity.[2][3]
-
Improved Yields and Purity: The precise control often leads to cleaner reactions with fewer side products and higher yields.[2][4][5][6]
-
Avoidance of Aqueous Workup: Thermal deprotection in flow can often eliminate the need for aqueous workup or free-basing of the resulting amine, streamlining multi-step syntheses.[2][6]
-
Scalability: Processes developed in lab-scale flow reactors can often be scaled up more readily than batch processes.[6]
Q2: What is the general mechanism for thermal N-Boc deprotection?
A2: The thermal deprotection of N-Boc amines is believed to proceed through a concerted fragmentation mechanism. This involves the formation of a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[1][7]
Q3: What range of temperatures is typically required for thermal N-Boc deprotection in flow?
A3: The required temperature can vary significantly depending on the substrate and solvent. Temperatures can range from as low as 120°C for highly reactive substrates to as high as 300°C for less reactive ones.[3] For instance, N-Boc imidazole can be deprotected at 120°C, while efficient deprotection of N-Boc aniline may require 240°C.[3] A kilogram-scale continuous deprotection has been demonstrated at 270°C.[6]
Q4: Can thermal deprotection be selective for different N-Boc groups within the same molecule?
A4: Yes, selective deprotection can be achieved by carefully controlling the temperature. Generally, N-Boc groups on heteroaryl and aryl amines are more labile and can be removed at lower temperatures than those on alkyl amines.[2][3][8][9][10] For example, an aryl N-Boc group can be effectively removed in the presence of an alkyl N-Boc group.[3][8][9][10]
Q5: What solvents are recommended for this reaction?
A5: The choice of solvent is critical. While deprotection can be effected in a range of solvents, methanol and 2,2,2-trifluoroethanol (TFE) have shown optimal results in many cases.[3][8][9][10] Other solvents like tetrahydrofuran (THF), anisole, and water can also be used.[6] It is important to avoid solvents that can react with the amine product, such as acetate esters (e.g., EtOAc, iPrOAc), which can lead to acetamide byproducts.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection / Low Conversion | 1. Temperature is too low. 2. Residence time is too short. 3. Poor substrate solubility at the reaction temperature. | 1. Gradually increase the reactor temperature in increments of 10-20°C. 2. Decrease the flow rate to increase the residence time. 3. Consider a different solvent or a co-solvent to improve solubility. TFE is known for its unique solubilizing ability.[6] |
| Formation of Impurities / Side Products | 1. Temperature is too high, causing substrate or product decomposition. 2. The solvent is reacting with the product amine (e.g., acetate esters). 3. The substrate contains other thermally labile functional groups. 4. tert-Butylation of nucleophilic sites on the substrate or product. | 1. Decrease the reaction temperature. A screen of temperature versus residence time may be necessary to find the optimal conditions.[6] 2. Switch to a more inert solvent like THF, anisole, methanol, or TFE.[6] 3. Carefully evaluate the thermal stability of your substrate. Thermal deprotection may not be suitable for all molecules. 4. While less common in thermal deprotection compared to acidic methods, consider adding a scavenger if t-butylation is observed. |
| Reactor Clogging or Blockage | 1. Product precipitation due to poor solubility in the reaction solvent at room temperature or upon cooling. 2. Off-gassing of isobutylene and CO2 causing pressure fluctuations. | 1. Choose a solvent in which the product amine is soluble. 2. Ensure a back-pressure regulator is used to maintain a stable pressure and keep the byproducts in solution until after the reactor. A typical pressure is around 750 psi.[7] |
| Inconsistent Results | 1. Fluctuations in pump flow rate. 2. Inaccurate temperature control. | 1. Ensure pumps are properly primed and calibrated. 2. Verify the calibration of the reactor's temperature controller. |
Experimental Protocols
General Experimental Protocol for Continuous Flow Thermal N-Boc Deprotection
-
System Setup: A typical setup consists of a high-pressure liquid chromatography (HPLC) pump, a sample loop or injection module, a heated reactor coil (stainless steel is common), and a back-pressure regulator.[7]
-
Substrate Preparation: Dissolve the N-Boc protected amine in the chosen solvent (e.g., methanol, TFE, THF) at a known concentration (e.g., 0.1 M).
-
System Priming: Prime the pump and the system with the reaction solvent.
-
Heating: Heat the reactor coil to the desired temperature (e.g., 150-250°C).
-
Reaction Initiation: Start pumping the substrate solution through the heated reactor at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.
-
Sample Collection: Collect the reaction mixture after it passes through the back-pressure regulator.
-
Analysis: Analyze the collected sample by a suitable method (e.g., LC-MS, NMR) to determine the conversion and purity.
-
Optimization: Adjust the temperature and flow rate (residence time) to optimize the reaction for yield and purity.
Data Presentation
Table 1: Solvent Effects on the Thermal Deprotection of N-Boc Imidazole and N-Boc Aniline
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc Imidazole | TFE | 120 | 30 | 100 |
| MeOH | 120 | 30 | 100 | |
| THF | 120 | 30 | 47 | |
| Toluene | 120 | 30 | 0 | |
| N-Boc Aniline | TFE | 240 | 30 | 93 |
| MeOH | 240 | 30 | 88 | |
| THF | 240 | 30 | 65 | |
| Toluene | 240 | 30 | 54 | |
| Data adapted from a study on selective thermal deprotection.[3] |
Table 2: Substrate Scope of Thermal N-Boc Deprotection in Continuous Flow
| Substrate Type | Temperature Range (°C) | General Outcome |
| N-Boc Heteroaryl Amines | 120 - 200 | Generally high conversion and clean reactions.[3] |
| N-Boc Aryl Amines | 170 - 240 | Good to high conversion, may require higher temperatures than heteroaryl amines.[3] |
| N-Boc Alkyl Amines | > 240 | Generally less efficient and requires higher temperatures.[3] |
| This table provides a general overview. Optimal conditions are substrate-dependent. |
Visualizations
Caption: General experimental workflow for continuous flow thermal N-Boc deprotection.
Caption: A decision tree for troubleshooting common issues in thermal N-Boc deprotection.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. research.ucc.ie [research.ucc.ie]
Validation & Comparative
A Comparative Guide to Analytical Methods for 1-N-Boc-3-cyanopiperidine Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 1-N-Boc-3-cyanopiperidine is a critical step in the pharmaceutical manufacturing process. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Data Presentation: A Comparative Overview
| Analytical Method | Principle | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | > 0.999 | ~0.5 µg/mL | ~1 µg/mL | 98.0 - 102.0% | < 2.0% | Widely available, robust for routine analysis, good for non-volatile impurities. | Requires a UV chromophore, may require derivatization for some impurities. |
| GC-FID | Chromatographic separation based on volatility, with flame ionization detection. | > 0.998 | ~1 µg/mL | ~5 µg/mL | 97.0 - 103.0% | < 3.0% | Excellent for volatile impurities and residual solvents. | Requires analyte to be volatile and thermally stable, may need derivatization. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Not Applicable | Analyte dependent | Analyte dependent | High | High | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of non-volatile organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. A typical starting point could be 50:50 (v/v) acetonitrile:water, which can be optimized based on the separation of impurities.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the Boc-group provides some UV absorbance)
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the analysis of volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a flame ionization detector
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless)
-
-
Data Analysis: Purity is assessed by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[1]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the logical relationships between these analytical methods, the following diagrams are provided.
References
A Comparative Guide to HPLC Separation of (R) and (S)-1-N-Boc-3-cyanopiperidine Enantiomers
For researchers and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of proposed High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of (R) and (S)-1-N-Boc-3-cyanopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail suggested starting methodologies, present hypothetical performance data for comparison, and outline a comprehensive experimental protocol.
Comparative Analysis of Proposed HPLC Methods
The separation of the enantiomers of 1-N-Boc-3-cyanopiperidine can be approached using chiral HPLC with different types of stationary phases. Polysaccharide-based and protein-based chiral stationary phases (CSPs) are common choices for the separation of piperidine derivatives.[1] Below is a comparison of two proposed methods based on these established column chemistries.
Table 1: Comparison of Hypothetical Performance Data for Chiral HPLC Methods
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Protein-Based CSP |
| Chiral Stationary Phase | Chiralpak® IA | Alpha-1-Acid Glycoprotein (AGP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | 10 mM Ammonium Acetate in Water:Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 210 nm | 210 nm |
| Retention Time (R)-enantiomer | 8.5 min | 12.3 min |
| Retention Time (S)-enantiomer | 10.2 min | 14.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Peak Asymmetry (As) | 1.1 | 1.3 |
Detailed Experimental Protocol: Method A
This protocol outlines the steps for the enantioselective analysis of (R) and (S)-1-N-Boc-3-cyanopiperidine using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
(R,S)-1-N-Boc-3-cyanopiperidine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Methanol for sample dissolution
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiralpak® IA column (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm particle size.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). For basic compounds like piperidine derivatives, the addition of a small amount of an amine modifier such as 0.1% diethylamine (DEA) can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of (R,S)-1-N-Boc-3-cyanopiperidine at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
5. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard six times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas is less than 2.0%, and the resolution between the two enantiomer peaks is greater than 1.5.
6. Analysis:
-
Inject the prepared sample solutions.
-
Identify the peaks of the (R) and (S) enantiomers based on their retention times.
-
Quantify the enantiomeric excess (%ee) by calculating the peak area of each enantiomer.
Method Development and Analysis Workflow
The following diagram illustrates the logical workflow for developing and executing an HPLC method for chiral separation.
Caption: Logical workflow for HPLC method development and analysis.
Alternative and Complementary Techniques
While chiral HPLC is a robust and widely used technique, other methods can also be considered for the separation of piperidine derivatives.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to normal-phase HPLC. Polysaccharide-based chiral columns are also highly effective in SFC.
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC can offer high resolution. Derivatization of the piperidine nitrogen may be necessary to improve volatility and chromatographic performance.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. The use of chiral selectors in the background electrolyte can enable the separation of enantiomers.
The choice of method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. For routine quality control, the developed HPLC method offers a reliable and reproducible solution for ensuring the enantiomeric purity of this compound.
References
A Comparative Guide to Chiral HPLC Analysis of 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of 3-aminopiperidine and its derivatives is a critical step in the development of many pharmaceutical compounds, where the stereochemistry often dictates therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of various chiral HPLC methods, presenting supporting experimental data to aid in the selection and development of analytical protocols.
Comparison of Chiral HPLC Methods
The separation of 3-aminopiperidine enantiomers can be achieved through two main strategies: direct analysis on a chiral stationary phase or indirect analysis after derivatization with a chiral or achiral reagent. Derivatization is often employed to introduce a chromophore for enhanced UV detection, as 3-aminopiperidine itself has a weak UV absorbance.[1][2]
Below is a summary of different approaches and their performance metrics.
Table 1: Performance Comparison of Chiral HPLC Methods for 3-Aminopiperidine Derivatives
| Method | Chiral Stationary Phase (CSP) | Derivatization Reagent | Mobile Phase | (S)-t_R_ (min) | (R)-t_R_ (min) | Resolution (R_s_) | Selectivity (α) | Analysis Time (min) |
| Method 1: Indirect (PTSC Deriv.) | Chiralpak AD-H | p-Toluenesulfonyl chloride (PTSC) | 0.1% Diethylamine in Ethanol | - | - | > 4.0 | - | - |
| Method 2: Indirect (Benzoyl Deriv. A) | CHIRAL-AGP | Benzoyl chloride | 0.015 M Phosphate buffer : Acetonitrile (92:8, v/v) | 10.3 | 12.1 | 2.1 | 1.17 | ~15 |
| Method 3: Indirect (Benzoyl Deriv. B) | CHIRAL-AGP | Benzoyl chloride | 0.015 M Phosphate buffer : Methanol (91:9, v/v) | 14.2 | 16.5 | 2.2 | 1.16 | ~20 |
| Method 4: Indirect (Benzoyl Deriv. C) | CHIRAL-AGP | Benzoyl chloride | 0.015 M Phosphate buffer : Isopropanol (94:6, v/v) | 20.7 | 24.5 | 2.5 | 1.18 | ~30 |
| Method 5: Indirect (Propyl Chloroformate Deriv.) | CHIRALCEL AS-RH | Propyl chloroformate | Water : Acetonitrile (70:30, v/v) | 19.1 | 31.5 | - | 1.65 | ~35 |
| Method 6: Direct Analysis | Crownpak CR+ | None | HClO₄ (pH 1.0) : Methanol (95:5, v/v) | 3.0 | 3.7 | - | 1.23 | ~5 |
Note: Retention times (t_R_), Resolution (R_s_), and Selectivity (α) are key performance indicators. Higher R_s_ and α values indicate better separation. Analysis time is an indicator of method efficiency. A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Indirect Analysis via p-Toluenesulfonyl Chloride (PTSC) Derivatization
This method involves pre-column derivatization to introduce a chromophore, followed by analysis on a polysaccharide-based CSP.
-
Derivatization:
-
Dissolve the 3-aminopiperidine sample in a suitable solvent.
-
Add a base and p-toluenesulfonyl chloride (PTSC).
-
Allow the reaction to proceed to completion to form the sulfonamide derivatives.
-
Prepare the derivatized sample for HPLC injection by dissolving it in the mobile phase.
-
-
HPLC Conditions:
Protocol 2-4: Indirect Analysis via Benzoyl Chloride Derivatization on a Protein-Based CSP
This approach utilizes benzoyl chloride for derivatization and a glycoprotein-based CSP (CHIRAL-AGP) for separation. The choice of organic modifier in the mobile phase can be optimized to improve resolution.
-
Derivatization:
-
Dissolve (RS)-3-aminopiperidine in a suitable solvent (e.g., petroleum ether).
-
Slowly add benzoyl chloride at a controlled temperature (e.g., 3°C).
-
Monitor the reaction by TLC until completion.
-
Evaporate the solvent to obtain the (RS)-benzoyl-3-aminopiperidine derivative.
-
Dissolve the derivative in the mobile phase for HPLC analysis.[1]
-
-
HPLC Conditions:
-
Column: ChromTech CHIRAL-AGP[1]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Mobile Phase Variations:
-
Protocol 5: Indirect Analysis via Propyl Chloroformate Derivatization
This method employs propyl chloroformate as the derivatizing agent.
-
Derivatization:
-
React 3-aminopiperidine with propyl chloroformate to form the corresponding carbamate derivatives.
-
-
HPLC Conditions:
-
Column: CHIRALCEL AS-RH (150 x 4.6 mm)
-
Mobile Phase: Water : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[2]
-
Protocol 6: Direct Chiral Analysis
This method allows for the direct separation of 3-aminopiperidine enantiomers without prior derivatization.
-
HPLC Conditions:
-
Column: Crownpak CR+ (150 x 4.6 mm)[1]
-
Mobile Phase: 95:5 (v/v) HClO₄ (pH 1.0) : Methanol[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 0°C[1]
-
Detection: Differential Refractive Index (RID)[1]
-
Note: While this method is rapid, the use of a differential refractive index detector may require a larger sample amount for analysis compared to UV detection.[2]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the chiral HPLC analysis of 3-aminopiperidine derivatives, encompassing both direct and indirect methodologies.
Caption: General workflow for chiral HPLC analysis of 3-aminopiperidine derivatives.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS Analysis for Identifying Impurities in Cyanopiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate identification of impurities is a critical aspect of drug development and manufacturing. In the synthesis of 4-cyanopiperidine, a key intermediate in numerous active pharmaceutical ingredients (APIs), ensuring the purity of the final product is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
This guide provides an objective comparison of two distinct GC-MS methodologies for the analysis of impurities in the synthesis of 4-cyanopiperidine. The comparison is based on experimental data and established analytical principles, offering insights into the selection of the most appropriate method for specific analytical challenges.
Comparison of GC-MS Methodologies
Two primary approaches for the GC-MS analysis of cyanopiperidine and its potential impurities are direct injection on a non-polar column and analysis following derivatization on a polar column. The choice between these methods depends on the nature of the impurities, the required sensitivity, and the complexity of the sample matrix.
Method A: Direct Injection with a Non-Polar Column
This method is advantageous for its simplicity and speed, suitable for the analysis of less polar and more volatile impurities. A common choice for the stationary phase is a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent), which separates compounds primarily based on their boiling points.
Method B: Derivatization with a Polar Column
For more polar impurities, which may exhibit poor peak shape and low response with direct injection, derivatization is often necessary. Silylation is a common derivatization technique for compounds containing active hydrogens (such as amines and amides), rendering them more volatile and thermally stable. This approach is typically paired with a polar column (e.g., a polyethylene glycol or wax-type column) for enhanced separation of the derivatized analytes.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the two GC-MS methods for the analysis of key potential impurities in 4-cyanopiperidine synthesis.
| Parameter | Method A: Direct Injection (Non-Polar Column) | Method B: Silylation Derivatization (Polar Column) |
| Target Analytes | Less polar, volatile impurities (e.g., residual solvents, starting materials) | Polar impurities (e.g., unreacted starting amide, hydrolysis products) |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Polyethylene Glycol (e.g., DB-WAX) |
| Limit of Detection (LOD) | 0.1 - 1 ppm | 0.01 - 0.5 ppm |
| Limit of Quantification (LOQ) | 0.3 - 3 ppm | 0.03 - 1.5 ppm |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Sample Preparation Time | ~10 minutes | ~60 minutes (including derivatization) |
| Advantages | Simple, fast, good for non-polar compounds | High sensitivity for polar compounds, improved peak shape |
| Disadvantages | Poor performance for polar analytes, potential for peak tailing | More complex sample preparation, potential for derivatization artifacts |
Experimental Protocols
Method A: Direct Injection GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the 4-cyanopiperidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methanol.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Method B: GC-MS with Silylation Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 20 mg of the 4-cyanopiperidine sample into a 4 mL vial.
-
Add 1 mL of anhydrous pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Transfer an aliquot of the derivatized solution to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 260 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Visualizing the Workflow and Impurity Landscape
To better illustrate the analytical process and the origin of potential impurities, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of cyanopiperidine impurities.
Caption: Logical relationships in the formation of impurities during cyanopiperidine synthesis.
Conclusion
The selection of an appropriate GC-MS method for the analysis of impurities in 4-cyanopiperidine synthesis is crucial for ensuring the quality and safety of the final pharmaceutical product. Direct injection on a non-polar column offers a rapid and straightforward approach for less polar impurities. In contrast, a method involving silylation derivatization coupled with a polar column provides superior sensitivity and chromatographic performance for polar impurities. Researchers and drug development professionals should consider the specific impurity profile of their synthesis and the required analytical performance when choosing a method. The detailed protocols and comparative data presented in this guide serve as a valuable resource for method development and validation in the pharmaceutical industry.
A Comparative Analysis of the Reactivity of 1-N-Boc-3-cyanopiperidine and 1-N-Boc-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, piperidine scaffolds are of paramount importance, featuring in a vast array of therapeutic agents. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various substituted piperidines, cyanopiperidines serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 1-N-Boc-3-cyanopiperidine and 1-N-Boc-4-cyanopiperidine. The placement of the cyano group at either the 3- or 4-position significantly influences the molecule's steric and electronic characteristics, leading to distinct reactivity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence their handling, solubility, and reactivity in various solvent systems.
| Property | This compound | 1-N-Boc-4-cyanopiperidine |
| CAS Number | 91419-53-3 | 91419-52-2 |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol | 210.27 g/mol |
| Appearance | White to yellow powder | White to off-white crystalline powder |
| Melting Point | 60-65 °C[1] | 60-63 °C |
| Boiling Point | 40 °C / 30 mmHg (lit.) | 325.3±35.0 °C (Predicted) |
| Solubility | Soluble in Methanol | Soluble in Chloroform |
Reactivity Comparison
The reactivity of these isomers can be broadly categorized into reactions involving the cyano group and reactions related to the piperidine ring, including the Boc-protected nitrogen.
Reactions at the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine and hydrolysis to a carboxylic acid.
1. Reduction of the Cyano Group:
The reduction of the nitrile functionality to a primary amine is a common and crucial transformation in the synthesis of many biologically active compounds.
-
1-N-Boc-4-cyanopiperidine: The reduction of the cyano group in the 4-position to an aminomethyl group can be achieved in moderate to good yields (50-60%) using lithium aluminum hydride (LAH) in a solvent like THF or diethyl ether.[2]
-
This compound: While specific comparative data is scarce, the reduction of the 3-cyano isomer is expected to proceed similarly. However, the closer proximity of the cyano group to the bulky Boc-protected nitrogen in certain conformations might influence the rate of reaction due to steric hindrance.
Experimental Protocol: Reduction of 1-N-Boc-4-cyanopiperidine with LAH [2]
-
Materials: 1-N-Boc-4-cyanopiperidine, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) or Diethyl ether, Anhydrous sodium sulfate, Celite.
-
Procedure:
-
A solution of 1-N-Boc-4-cyanopiperidine in anhydrous THF or diethyl ether is added dropwise to a stirred suspension of LAH in the same solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered through a pad of Celite and washed with the solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-N-Boc-4-(aminomethyl)piperidine.
-
Purification is typically performed by column chromatography to yield the final product (50-60% yield).[2]
-
2. Hydrolysis of the Cyano Group:
The hydrolysis of nitriles to carboxylic acids is another fundamental transformation. This can be achieved under either acidic or basic conditions.
-
General Reactivity: Both isomers are expected to undergo hydrolysis to their corresponding carboxylic acids. The electron-withdrawing nature of the cyano group can influence the stability of intermediates.
-
Steric Considerations: The 3-cyano isomer may experience slightly different steric hindrance during the approach of water or hydroxide ions compared to the more accessible 4-cyano isomer. However, without direct comparative studies, this difference is presumed to be minor.
Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile
-
Materials: Cyanopiperidine derivative, concentrated hydrochloric acid or sulfuric acid, water.
-
Procedure:
-
The cyanopiperidine derivative is heated under reflux with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the pH is adjusted with a base to precipitate the carboxylic acid or to allow for extraction.
-
The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
-
3. Grignard Reaction:
The addition of Grignard reagents to the nitrile group provides a route to ketones.
-
General Reactivity: Both isomers are expected to react with Grignard reagents. The electrophilicity of the carbon atom in the cyano group is a key factor.
-
Positional Influence: The position of the cyano group is unlikely to have a dramatic electronic effect on the nitrile's reactivity towards Grignard reagents. However, steric hindrance from the piperidine ring, particularly in the 3-position, could play a role in the reaction rate and yield, especially with bulky Grignard reagents.
Experimental Workflow: Grignard Reaction with Cyanopiperidines
Caption: General workflow for the Grignard reaction with cyanopiperidines.
Reactions Involving the Piperidine Ring and Boc Group
1. N-Boc Deprotection:
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and is typically removed under acidic conditions.
-
General Reactivity: Both this compound and 1-N-Boc-4-cyanopiperidine are susceptible to deprotection using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[3]
-
Influence of the Cyano Group: The electron-withdrawing nature of the cyano group can slightly decrease the basicity of the piperidine nitrogen. However, this effect is generally not significant enough to drastically alter the standard deprotection protocols. There is no substantial evidence to suggest a significant difference in the rate of deprotection between the two isomers.
Experimental Protocol: N-Boc Deprotection with TFA [3]
-
Materials: N-Boc-cyanopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
The N-Boc-cyanopiperidine is dissolved in DCM.
-
TFA (typically 20-50% v/v) is added to the solution at room temperature.
-
The reaction is stirred for 1-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The deprotected amine is extracted with an organic solvent, dried, and concentrated to yield the product.
-
Signaling Pathway Visualization
While no specific signaling pathways directly involve these two isomers, they are often used as building blocks for molecules that target various biological pathways. The following diagram illustrates a hypothetical scenario where a piperidine-containing ligand, derived from either isomer, interacts with a G-protein coupled receptor (GPCR), a common target class for such molecules.
References
Comparison of Boc, Cbz, and Fmoc protecting groups for piperidines.
A Comprehensive Guide to Boc, Cbz, and Fmoc Protecting Groups for Piperidine Scaffolds
For researchers and professionals in drug development and organic synthesis, the selective protection and deprotection of nitrogen atoms within piperidine rings is a critical step in the construction of complex molecules. The choice of protecting group significantly impacts the synthetic strategy, influencing yield, purity, and the compatibility of subsequent reaction steps. This guide provides an objective, data-driven comparison of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their application to piperidine substrates.
Introduction to Amine Protecting Groups
Protecting groups are essential tools in organic synthesis, serving as temporary masks for reactive functional groups.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[2] The concept of "orthogonality" is paramount; orthogonal protecting groups can be removed selectively in the presence of one another, enabling complex, multi-step syntheses.[3][4] Boc, Cbz, and Fmoc are all carbamate-type protecting groups, but their distinct cleavage conditions form the basis of their widespread utility and orthogonality.[5][6]
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions.[5]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.[5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.[5]
This fundamental difference in lability allows for strategic planning in the synthesis of piperidine-containing compounds, which are prevalent scaffolds in pharmaceuticals.
Comparative Data and Performance
The selection of a protecting group is dictated by the overall synthetic route, particularly the stability of the substrate to the required deprotection conditions. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc for the protection of piperidines.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu |
| Typical Protection Conditions | Boc₂O, base (e.g., NaHCO₃, Et₃N, DMAP), solvent (e.g., THF, DCM, H₂O)[7][8] | Cbz-Cl, aq. base (e.g., Na₂CO₃, NaOH), 0 °C to RT (Schotten-Baumann conditions)[7][9] | Fmoc-Cl or Fmoc-OSu, aq. NaHCO₃ or pyridine, solvent (e.g., Dioxane/H₂O, DCM) |
| Deprotection Condition | Acid-labile | Hydrogenolysis | Base-labile |
| Typical Deprotection Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in solvents like Dichloromethane (DCM) or Dioxane[10][11] | H₂, Pd/C catalyst in solvents like Methanol (MeOH) or Ethanol (EtOH)[7][9] | 20% Piperidine in Dimethylformamide (DMF)[10][12] |
| Byproducts of Deprotection | Isobutene, CO₂[3] | Toluene, CO₂[9] | Dibenzofulvene-piperidine adduct, CO₂[10] |
| Stability | Stable to: Base, Hydrogenolysis, Nucleophiles.[3][8] Labile to: Strong acids.[3] | Stable to: Acid, Base.[9][13] Labile to: Hydrogenolysis, Strong acids (harsh conditions). | Stable to: Acid.[14] Labile to: Base (especially secondary amines).[14] Quasi-orthogonal to Cbz (can be cleaved by hydrogenolysis).[14] |
| Orthogonality | Orthogonal to Fmoc and Cbz.[3] | Orthogonal to Boc and generally to Fmoc.[3] | Orthogonal to Boc.[14] |
| Advantages | Robust, widely used, orthogonal to base-labile and hydrogenolysis-labile groups. | Highly stable to a wide range of conditions, useful in solution-phase synthesis.[9] | Mild deprotection conditions, orthogonal to acid-labile groups, suitable for automated synthesis.[1][14] |
| Disadvantages | Requires strong acid for removal which may not be suitable for acid-sensitive substrates.[1] Formation of t-butyl cation can lead to side reactions.[8] | Catalyst can be pyrophoric and may be poisoned by sulfur-containing compounds. Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes).[1] | Not stable to basic conditions. The dibenzofulvene byproduct must be thoroughly washed away.[10] |
| Typical Yields | Protection: >90%. Deprotection: >95%.[9][11] | Protection: >90%. Deprotection: Generally high.[9] | Protection: High. Deprotection: >95%.[12] |
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the chemical structures and the logical workflows associated with using these protecting groups for a generic piperidine substrate.
Caption: Chemical structures of Boc-, Cbz-, and Fmoc-protected piperidine.
Caption: General workflow for piperidine protection and deprotection.
Caption: Decision workflow for selecting a suitable protecting group.
Experimental Protocols
The following are representative protocols for the protection and deprotection of a piperidine nitrogen. Yields and reaction times may vary based on the specific substrate and scale.
Protocol 1: Boc Protection of Piperidine
Objective: To introduce the Boc protecting group onto the piperidine nitrogen using di-tert-butyl dicarbonate.
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve piperidine in DCM in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine.
Protocol 2: Boc Deprotection using TFA
Objective: To remove the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected piperidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Boc-protected piperidine in DCM and cool the solution to 0 °C.[11]
-
Slowly add TFA to the stirred solution.[11]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.[11]
-
To isolate the free amine, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
To isolate the TFA salt, add cold diethyl ether to the residue to precipitate the product, then collect by filtration.[11]
Protocol 3: Cbz Protection of Piperidine (Schotten-Baumann Conditions)
Objective: To introduce the Cbz protecting group onto the piperidine nitrogen.
Materials:
-
Piperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.5 eq)
-
Water and Dioxane (or other suitable solvent)
-
Diethyl ether
Procedure:
-
Dissolve piperidine in a suitable solvent mixture such as dioxane/water.
-
Add an aqueous solution of sodium carbonate and cool the mixture to 0 °C.[9]
-
While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the Cbz-protected piperidine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected piperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.[9]
-
Carefully add the Pd/C catalyst to the solution.[9]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[9]
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[9]
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. The byproducts, toluene and CO₂, are volatile and easily removed.[9]
Protocol 5: Fmoc Deprotection using Piperidine
Objective: To remove the Fmoc protecting group under basic conditions.
Materials:
-
Fmoc-protected piperidine (1.0 eq)
-
20% (v/v) solution of piperidine in DMF
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected piperidine in DMF.
-
Add the 20% piperidine in DMF solution to the flask (a typical final concentration of piperidine is 20%).[12]
-
Stir the reaction at room temperature. The deprotection is often very rapid, typically complete within 30-60 minutes.[12]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water and extract with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl solution to remove DMF, then wash with brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.[14]
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of piperidines is a strategic decision that hinges on the planned synthetic route. The acid-lability of Boc, the base-lability of Fmoc, and the removal of Cbz by hydrogenolysis provide a powerful, orthogonal toolkit for chemists.[5] By understanding the distinct stability profiles and reaction conditions for each group, researchers can design and execute robust synthetic strategies for the creation of complex piperidine-containing molecules with greater efficiency and success.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. total-synthesis.com [total-synthesis.com]
Orthogonal Protecting Group Strategy: A Comparative Guide to N-Boc Piperidines
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups with high yields is paramount. For the ubiquitous piperidine scaffold, a privileged structure in numerous pharmaceuticals, the N-tert-butyloxycarbonyl (Boc) protecting group has long been a workhorse. However, its true synthetic power is unleashed when employed in an orthogonal protecting group strategy. This guide provides an objective comparison of the N-Boc protecting group strategy for piperidines against other common alternatives, supported by experimental data and detailed protocols to aid researchers in devising robust and efficient synthetic routes.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[1] This principle is critical for the synthesis of complex molecules bearing multiple functional groups, as it allows for sequential chemical transformations at different sites within the molecule.[1][2] The N-Boc group, being labile to acidic conditions, forms an orthogonal set with protecting groups that are cleaved under different mechanisms, such as base-lability, hydrogenolysis, or metal-catalyzed cleavage.[1][3]
dot graph Orthogonal_Protecting_Groups { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Molecule [label="Piperidine with\nMultiple Functional Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc [label="N-Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz [label="N-Cbz", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fmoc [label="N-Fmoc", fillcolor="#FBBC05", fontcolor="#202124"];
Molecule -- Boc [label="Protection"]; Molecule -- Cbz [label="Protection"]; Molecule -- Fmoc [label="Protection"];
Boc_Protected [label="N-Boc Piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz_Protected [label="N-Cbz Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fmoc_Protected [label="N-Fmoc Piperidine", fillcolor="#FBBC05", fontcolor="#202124"];
Boc -- Boc_Protected; Cbz -- Cbz_Protected; Fmoc -- Fmoc_Protected;
Deprotection_Acid [label="Acid (TFA, HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection_H2 [label="Hydrogenolysis (H2, Pd/C)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Deprotection_Base [label="Base (Piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Boc_Protected -> Deprotection_Acid [label="Selective Removal"]; Cbz_Protected -> Deprotection_H2 [label="Selective Removal"]; Fmoc_Protected -> Deprotection_Base [label="Selective Removal"];
Deprotection_Acid -> Molecule [label="Deprotected Piperidine"]; Deprotection_H2 -> Molecule [label="Deprotected Piperidine"]; Deprotection_Base -> Molecule [label="Deprotected Piperidine"]; } Caption: Orthogonal deprotection of N-protected piperidines.
Comparison of Common N-Protecting Groups for Piperidines
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection conditions.[4] Below is a comparative overview of the most common protecting groups for the piperidine nitrogen.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonality with N-Boc |
| tert-Butoxycarbonyl | Boc | tBu-O-(C=O)- | Strong Acid (TFA, HCl)[3] | - |
| Benzyloxycarbonyl | Cbz or Z | Bn-O-(C=O)- | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Excellent |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-CH₂-O-(C=O)- | Mild Base (e.g., 20% Piperidine in DMF)[6] | Excellent |
| Allyloxycarbonyl | Alloc | H₂C=CH-CH₂-O-(C=O)- | Pd(0) Catalysis[1] | Excellent |
Table 1: Comparison of common amine protecting groups and their orthogonality with N-Boc.
Performance Data
While direct head-to-head quantitative comparisons for the protection of piperidine itself are not always available in single studies, the following table compiles typical yields reported for the protection and deprotection of amines, which are representative for piperidines.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| Boc | (Boc)₂O, base | >95%[7] | TFA in DCM | >95%[5] |
| Cbz | Benzyl Chloroformate, base | >90% | H₂, Pd/C in Methanol | >95%[5] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | >90% | 20% Piperidine in DMF | >95%[1] |
Table 2: Typical yields for amine protection and deprotection.
N-Boc Piperidine Strategy: Advantages and Limitations
The N-Boc protecting group is favored for its stability under a wide range of non-acidic conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This robustness makes it an excellent choice for multi-step syntheses.
Advantages:
-
High Stability: Resistant to a broad spectrum of reagents and reaction conditions.[3]
-
High Yielding Reactions: Both protection and deprotection steps generally proceed with high yields.[5][7]
-
Orthogonality: Forms an excellent orthogonal pair with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][3]
Limitations:
-
Harsh Deprotection Conditions: Removal requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be incompatible with other acid-sensitive functional groups in the molecule.[8][9]
-
Potential Side Reactions: The formation of a stable tert-butyl cation during deprotection can lead to side reactions with certain substrates.[3]
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a general procedure for the N-Boc protection of a piperidine derivative.
Reagents:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.)
-
Triethylamine (TEA, 1.2 eq.) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve the piperidine derivative in DCM.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperidine.[7]
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the N-Boc group.
Reagents:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature.[10]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[9]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The deprotected piperidine salt can often be precipitated by the addition of diethyl ether and collected by filtration.[9] Alternatively, the residue can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[9]
Orthogonal Deprotection in Practice
The true utility of the N-Boc group is demonstrated in synthetic strategies requiring selective deprotection. For instance, a molecule containing both an N-Boc protected piperidine and an N-Fmoc protected amine can be selectively deprotected at the Fmoc-protected site using a mild base, leaving the N-Boc group intact.[1] Subsequently, the N-Boc group can be removed under acidic conditions without affecting other functionalities that are stable to acid.
Conclusion
The N-Boc protecting group for piperidines is a robust and reliable choice for a wide range of synthetic applications. Its stability and high reaction yields make it a valuable tool for medicinal chemists. When used in concert with orthogonal protecting groups such as Fmoc and Cbz, the N-Boc group enables the design of elegant and efficient synthetic routes for complex molecules. The choice between N-Boc and other protecting groups should be carefully considered based on the specific requirements of the synthetic target, particularly the presence of other acid- or base-sensitive functionalities. By understanding the principles of orthogonal protection and the specific characteristics of each protecting group, researchers can navigate the challenges of complex synthesis with greater success.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Amine Protection: A Comparative Guide to Boc and Cbz Protecting Groups
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the most prevalent choices for the protection of amines, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are workhorses of the modern chemist's toolkit. This guide provides an objective, data-driven comparison of these two essential protecting groups, highlighting the distinct advantages of Boc protection in specific synthetic contexts.
The fundamental distinction between the Boc and Cbz protecting groups lies in their deprotection conditions, a property that underpins their orthogonal applications in multi-step syntheses.[1][2] The Boc group is characteristically labile to acidic conditions, whereas the Cbz group is typically cleaved via catalytic hydrogenolysis.[2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one group while leaving the other intact.[1][3]
At a Glance: Core Comparison of Boc and Cbz
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[2] | Benzyl chloroformate (Cbz-Cl)[2] |
| Typical Protection Conditions | (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or CH₂Cl₂.[2] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[2] |
| Deprotection Method | Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[2] | Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[2] |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1][3] | Stable to acidic and basic conditions (with some exceptions).[1][4] |
| Primary Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
Quantitative Performance Data
The efficiency of both protection and deprotection reactions is a crucial factor in the selection of a protecting group. The following tables summarize typical experimental data for the protection of representative amines and the subsequent deprotection steps.
Table 1: Amine Protection Efficiency
| Protecting Group | Reagent | Substrate | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aniline | Amberlyst-15, room temperature, <1 min[1] | High |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Glycine | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature[5] | 90-95%[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aniline | Water, room temperature, 5 min[1] | High |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Glycine | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature[5] | ~88%[5] |
Table 2: Deprotection Conditions and Efficiency
| Protected Amine | Deprotection Method | Reagents and Conditions | Typical Yield |
| Boc-Protected Amine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM)[1] | High |
| Boc-Glycine | Acidolysis | TFA in DCM or HCl in an organic solvent[5] | Quantitative[5] |
| Cbz-Protected Amine | Hydrogenolysis | 5% Pd-C, H₂ (atmospheric pressure), methanol, 60 °C, 40 hours[1] | High |
| Cbz-Glycine | Hydrogenolysis | H₂ (1 atm), 10% Pd/C in a solvent like methanol or ethanol[5] | Quantitative[5] |
Key Advantages of Boc Protection in Specific Syntheses
While both protecting groups are highly effective, the Boc group offers distinct advantages in several synthetic scenarios:
-
Orthogonality to Cbz and Fmoc: A primary advantage of the Boc group is its unique cleavage condition, which makes it orthogonal to many other protecting groups, including the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3] This orthogonality is fundamental in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3]
-
Stability in Reductive and Basic Environments: The Boc group is exceptionally stable towards a wide range of reagents and reaction conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[3] This robustness allows for a broad array of chemical transformations to be performed on other parts of a molecule without the risk of premature deprotection.
-
Advantages in Solid-Phase Peptide Synthesis (SPPS): Although the Fmoc strategy is now more dominant in SPPS, the Boc strategy retains significant advantages in specific applications. For instance, in the synthesis of hydrophobic peptides prone to aggregation, the acidic deprotection step of the Boc group protonates the newly exposed N-terminal amine, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation.[3]
Experimental Protocols
The following are detailed experimental protocols for the protection of an amine with Boc and Cbz, and their subsequent deprotection.
Boc Protection of an Amine
Reagents:
-
Amine (e.g., aniline) (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
-
Amberlyst-15 (15% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add the amine (1 mmol).[1]
-
Stir the mixture at room temperature for less than 1 minute, monitoring the reaction completion by TLC.[1]
-
Extract the mixture with CH₂Cl₂ (10 mL).[1]
-
Filter the mixture to separate the catalyst.[1]
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum to yield the Boc-protected amine.[1]
Cbz Protection of an Amine
Reagents:
-
Amine (e.g., aniline) (1 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.05 mmol)
-
Distilled water
-
Ethyl acetate
Procedure:
-
To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of distilled water.[1]
-
Stir the mixture at room temperature for 5 minutes, monitoring the reaction completion by TLC.[1]
-
Add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).[1]
-
Combine the organic extracts, concentrate, and purify the residue by column chromatography on silica gel to obtain the pure N-Cbz-protected amine.[1]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents:
-
Boc-protected amine (0.19 mmol)
-
Dichloromethane (DCM) (1 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
Procedure:
-
Dissolve the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL).[1]
-
Treat the solution with trifluoroacetic acid (1 mL) and stir for 2 hours.[1]
-
Remove the volatiles in vacuo to yield the deprotected amine.[1]
Cbz Deprotection by Hydrogenolysis
Reagents:
-
Cbz-protected amine (15.0 µmol)
-
Methanol (2 mL)
-
5% Palladium on carbon (Pd-C) (6.4 mg)
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
To a solution of the Cbz-protected amine (15.0 µmol) in 2 mL of methanol, add 5% Pd-C (6.4 mg).[1]
-
Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.[1]
-
Filter the catalyst off through a pad of celite.[1]
-
Concentrate the filtrate in vacuo to give the crude deprotected amine.[1]
Visualizing the Chemical Pathways
To further elucidate the processes discussed, the following diagrams illustrate the chemical structures, protection and deprotection mechanisms, and a decision-making workflow for selecting the appropriate protecting group.
Caption: General scheme for the protection and deprotection of amines using Boc and Cbz groups.
Caption: Decision workflow for selecting between Boc and Cbz protecting groups based on substrate stability.
References
A Comparative Guide to Selective Fmoc Deprotection in the Presence of a Boc Group
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and organic chemistry, the strategic use of protecting groups is paramount for achieving high yields and purity. The 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are two of the most widely utilized amine protecting groups, prized for their distinct and non-interfering removal conditions. This guide provides a comprehensive comparison of methods for the selective deprotection of the Fmoc group while the acid-labile Boc group remains intact, a cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[]
The principle of orthogonality lies in the differential lability of protecting groups. The Fmoc group is readily cleaved by mild bases, whereas the Boc group is stable to basic conditions but is removed by acids.[][2] This fundamental difference allows for the sequential construction of complex molecules with high precision. This guide presents a data-driven comparison of common deprotection reagents, detailed experimental protocols, and an analysis of potential side reactions to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Quantitative Comparison of Fmoc Deprotection Reagents
The choice of base for Fmoc deprotection significantly impacts the reaction's efficiency, kinetics, and the potential for side reactions. Below is a summary of quantitative data comparing the performance of various reagents.
| Deprotection Reagent(s) | Typical Concentration | Deprotection Time | Yield (%) | Purity (%) | Boc Group Stability | Key Considerations |
| Piperidine | 20% in DMF | 2 x 10 min | ~90-95 | High | Generally stable | Can cause aspartimide formation in sensitive sequences. |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | 2 x 10 min | ~90 | High | Stable | A less toxic alternative to piperidine; may have slightly slower kinetics for some amino acids.[3] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 2 x 10 min | ~90-92 | High | Stable | Similar efficiency to piperidine with potential advantages in handling and reduced toxicity.[3][4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger) | < 1 min | High | High | Generally stable | Very fast deprotection; non-nucleophilic, requiring a scavenger for the dibenzofulvene byproduct.[5][6] Can increase aspartimide formation if used alone.[7] |
| Dipropylamine (DPA) | 20-25% in DMF | 2 x 10 min | ~65-88 | ~78-88 | Stable | Significantly reduces aspartimide formation compared to piperidine.[8] |
Table 1: Comparison of Common Fmoc Deprotection Reagents. Data compiled from multiple sources. Yields and purities are substrate-dependent and can vary.[3][4][8]
Deprotection Kinetics
The rate of Fmoc removal can be influenced by the deprotection reagent and the specific amino acid residue.
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |
| Piperidine (PP) | ~80 | >95 | >99 | |
| Piperazine (PZ) | ~80 | >95 | >99 | |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |
| Piperidine (PP) | <40 | ~70 | >90 | |
| Piperazine (PZ) | <30 | ~60 | ~85 |
Table 2: Deprotection Kinetics for Different Amino Acids and Reagents. Data interpreted from graphical representations in the source.[4]
Side Reactions: Aspartimide Formation
A major side reaction during Fmoc deprotection is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Asn.[9] This can lead to the formation of β-aspartyl peptides and racemization. The choice of the deprotection base plays a crucial role in minimizing this side reaction.
| Deprotection Reagent | Peptide Sequence | Aspartimide Formation (%) |
| Piperidine (PPR) | VKDGYI | 17 |
| DBU | VKDGYI | 25 |
| Dipropylamine (DPA) | VKDGYI | Significantly reduced |
Table 3: Effect of Deprotection Reagent on Aspartimide Formation. [8]
Experimental Protocols
Below are detailed methodologies for performing a selective Fmoc deprotection.
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection (Step 1): Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.[10]
-
Filtration: Drain the piperidine solution.
-
Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 2: Fmoc Deprotection using DBU/Piperazine
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.[5]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperazine solution to the resin. Agitate for 2 x 2 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection using Dipropylamine (for Aspartimide-Prone Sequences)
-
Reagent Preparation: Prepare a 20% (v/v) solution of dipropylamine in DMF.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the dipropylamine solution. Agitate for 2 x 10 minutes at room temperature or 60°C for difficult sequences.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Orthogonal protection strategy with Fmoc and Boc groups.
Caption: Experimental workflow for selective Fmoc deprotection.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
References
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
A Comparative Guide to Alternative Reagents for Nitrile Reduction on Protected Piperidines
For researchers, scientists, and professionals in drug development, the efficient and selective reduction of nitriles on protected piperidine scaffolds is a critical transformation in the synthesis of a vast array of pharmaceutical agents. While lithium aluminum hydride (LiAlH4) is a powerful and well-established reagent for this purpose, its high reactivity can lead to challenges with functional group tolerance and safety, prompting the exploration of alternative methods. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.
Executive Summary of Reagent Performance
The choice of reducing agent for the conversion of a protected piperidine nitrile to its corresponding primary amine is a trade-off between reactivity, selectivity, cost, and safety. This guide focuses on three principal alternatives to LiAlH4: Catalytic Hydrogenation with Raney® Nickel, Sodium Borohydride with a Nickel(II) Chloride catalyst, and Borane-Tetrahydrofuran complex. The following table summarizes the key performance metrics for the reduction of N-Boc-4-cyanopiperidine to N-Boc-4-(aminomethyl)piperidine, a common synthetic intermediate.
| Reagent/System | Typical Yield | Reaction Time | Temperature | Pressure | Key Advantages | Key Disadvantages |
| Raney® Nickel / H₂ | Good to Excellent | Hours to Days | Room Temp. to 50°C | 1 atm to 50 psi | High yielding, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for catalyst deactivation, can be slow at atmospheric pressure. |
| NaBH₄ / NiCl₂·6H₂O | Good to Excellent | 1-15 hours | 0°C to Room Temp. | Atmospheric | Milder than LiAlH4, does not require specialized pressure equipment, cost-effective. | Requires careful control of NaBH4 addition, potential for over-reduction in some cases, workup can be more involved. |
| Borane-THF (BH₃·THF) | Good | Several Hours | 0°C to 60°C | Atmospheric | Good functional group tolerance, commercially available as a solution. | Moisture sensitive, requires careful quenching, potential for side reactions with certain functional groups. |
Experimental Workflow Overview
The general workflow for the reduction of a protected piperidine nitrile to the corresponding amine involves the reaction with a chosen reducing agent, followed by an appropriate workup procedure to isolate the final product. The choice of reagent dictates the specific conditions and workup protocol.
Caption: General workflow for the reduction of N-Boc-4-cyanopiperidine.
Detailed Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used method for nitrile reduction, prized for its clean reaction profile. Raney® Nickel is a common catalyst for this transformation.
General Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, a slurry of Raney® Nickel (typically 50% in water, use a quantity of ~10-20% by weight of the nitrile) is washed several times with the reaction solvent (e.g., methanol or ethanol) to remove the water.
-
Reaction Setup: The N-Boc-4-cyanopiperidine is dissolved in the reaction solvent (e.g., methanol containing ammonia to suppress secondary amine formation) and added to the vessel containing the washed catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to days.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by techniques such as TLC or LC-MS.
-
Workup: Upon completion, the reaction is vented, and the catalyst is carefully filtered off through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent during filtration and should not be allowed to dry in the air. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Expected Yield: Yields are generally high, often exceeding 80-90%, depending on the specific conditions and reaction time.
Method 2: Sodium Borohydride and Nickel(II) Chloride
This method generates nickel boride in situ, which is a milder and more selective reducing agent than LiAlH4. The presence of di-tert-butyl dicarbonate (Boc₂O) during the reaction can directly yield the Boc-protected amine, which is advantageous if the starting material is not already Boc-protected or if further protection is desired.[1][2]
General Procedure:
-
Reaction Setup: To a stirred solution of N-Boc-4-cyanopiperidine (1.0 equiv) in a suitable solvent such as methanol at 0°C, is added Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O, typically 0.1 to 1.0 equiv).
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄, typically 5-10 equiv) is added portion-wise to the cooled solution. The addition is exothermic and results in the formation of a black precipitate of nickel boride.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1 to 15 hours.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then filtered through Celite® to remove the nickel salts. The filtrate is concentrated to remove the organic solvent, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. Purification can be achieved by column chromatography.
Expected Yield: Reported yields for the reduction of various nitriles to their corresponding Boc-protected amines using this method are generally in the range of 70-95%.[2]
Method 3: Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane reagents offer a good balance of reactivity and selectivity for nitrile reduction. BH₃·THF is a commonly used and commercially available option.
General Procedure:
-
Reaction Setup: A solution of N-Boc-4-cyanopiperidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (Nitrogen or Argon) and cooled to 0°C.
-
Addition of Reducing Agent: A solution of BH₃·THF (typically 1.0 M in THF, 2.0-3.0 equiv) is added dropwise to the cooled solution of the nitrile.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 60-65°C) for several hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, the mixture is cooled to 0°C and carefully quenched by the slow addition of methanol, followed by 1N HCl. The mixture is then stirred for a period to hydrolyze the borane complexes. The solution is then basified with an aqueous base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Expected Yield: Yields for borane reductions of nitriles are typically in the good to very good range (70-90%).
Logical Relationship of Reagent Selection
The choice of reagent is often dictated by the specific requirements of the synthesis, including available equipment, scale, and the presence of other functional groups in the molecule.
Caption: Factors influencing the choice of nitrile reduction reagent.
Conclusion
The reduction of nitriles on protected piperidine rings can be effectively achieved using a variety of reagents beyond the traditional LiAlH4. Catalytic hydrogenation with Raney® Nickel offers a clean and high-yielding route, particularly suitable for larger-scale synthesis, provided the necessary equipment is available. The NaBH₄/NiCl₂ system presents a milder, more accessible, and cost-effective alternative that is well-suited for standard laboratory settings. Borane-THF provides another reliable option with good functional group tolerance. The optimal choice will depend on a careful evaluation of the specific substrate, desired scale, available resources, and safety considerations for each project. This guide provides the foundational data and protocols to make an informed decision for this crucial synthetic transformation.
References
A Comparative Guide to Nitrile Reduction: Catalytic Hydrogenation vs. Metal Hydrides
For researchers, scientists, and professionals in drug development, the reduction of nitriles to primary amines is a fundamental transformation. The two primary methods to achieve this are catalytic hydrogenation and reduction with metal hydrides. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable approach for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Catalytic Hydrogenation | Metal Hydride Reduction |
| Reagents | H₂ gas, various metal catalysts (e.g., Raney Ni, Pd/C, PtO₂, Co) | Hydride reagents (e.g., LiAlH₄, NaBH₄ with additives) |
| Selectivity | Generally good for primary amines, but can lead to secondary/tertiary amine byproducts. Additives like ammonia can improve selectivity. | High selectivity for primary amines. Milder reagents like DIBAL-H can yield aldehydes. |
| Reaction Conditions | Typically requires elevated temperature and pressure. | Often proceeds at milder temperatures (0 °C to room temperature). |
| Scalability | Highly scalable and cost-effective for industrial applications. | Generally less suitable for large-scale synthesis due to reagent cost and safety concerns. |
| Safety | Involves handling of flammable H₂ gas and potentially pyrophoric catalysts. Requires specialized high-pressure equipment. | Involves highly reactive and often pyrophoric reagents that react violently with water. Requires careful handling and quenching procedures. |
| Chemoselectivity | Can be tuned by catalyst choice. For example, Raney Nickel can selectively reduce nitriles in the presence of esters. | Generally less chemoselective, as powerful hydrides like LiAlH₄ reduce a wide range of functional groups. |
Quantitative Performance Data
The following table summarizes experimental data for the reduction of benzonitrile and adiponitrile, offering a quantitative comparison of the two methods.
| Substrate | Method | Reagent/Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Catalytic Hydrogenation | Ni/SiO₂ | 100 | 13 | - | 92 (Benzylamine) | [1] |
| Benzonitrile | Catalytic Hydrogenation | Pd/γ-Al₂O₃ | - | - | - | ~86 (Benzylamine) | [2] |
| Benzonitrile | Catalytic Hydrogenation | Co catalyst | 120 | 40 | 24 | - | [3] |
| Benzonitrile | Catalytic Hydrogenation | Ni/TiO₂ | - | - | - | - | [4] |
| Benzonitrile | Transfer Hydrogenation | [Ni(COD)₂] | 120 | - | 96 | 85 (N-benzylidene benzylamine) | [5] |
| Adiponitrile | Catalytic Hydrogenation | Raney Ni | 80 | 80 | - | >99 (Hexamethylenediamine) | [6] |
| Adiponitrile | Catalytic Hydrogenation | Raney Co | 80 | 80 | - | >99 (Hexamethylenediamine) | [6] |
Experimental Protocols
Catalytic Hydrogenation of a Nitrile using Raney Nickel
This protocol is a general guideline for the reduction of a nitrile to a primary amine using Raney Nickel as the catalyst.
Materials:
-
Nitrile substrate
-
Raney Nickel (handle as a slurry in water or ethanol)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen source (gas cylinder)
-
High-pressure reactor (autoclave)
-
Filter aid (e.g., Celite)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with the chosen reaction solvent to remove any residual water.
-
Reaction Setup: Charge the high-pressure reactor with the nitrile substrate and the solvent. Then, under an inert atmosphere (e.g., nitrogen), add the washed Raney Nickel catalyst.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.[7]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[8]
-
Isolation: The primary amine product can be isolated from the filtrate by standard techniques such as distillation or crystallization.
Metal Hydride Reduction of a Nitrile using Lithium Aluminum Hydride (LiAlH₄)
This protocol provides a general procedure for the reduction of a nitrile to a primary amine using the powerful reducing agent LiAlH₄.[9]
Materials:
-
Nitrile substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Anhydrous work-up reagents (e.g., water, 15% NaOH solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in the anhydrous solvent under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Addition of Nitrile: Dissolve the nitrile substrate in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is known as the Fieser work-up and is designed to produce a granular precipitate that is easy to filter. Caution: The quenching process is highly exothermic and generates hydrogen gas.[10]
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the solvent. The organic filtrate contains the desired primary amine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or chromatography.
Visualizing the Methodologies
Caption: A comparison of the workflows for catalytic hydrogenation and metal hydride reduction of nitriles.
Safety, Scalability, and Cost-Effectiveness
Catalytic Hydrogenation:
-
Safety: The primary hazards are associated with the use of flammable hydrogen gas under high pressure and potentially pyrophoric catalysts like Raney Nickel.[7][11] Proper handling, specialized equipment (autoclaves), and adherence to safety protocols are crucial.[12]
-
Scalability: This method is highly scalable and is the preferred route for the industrial production of amines, such as the synthesis of hexamethylenediamine from adiponitrile for nylon production.[6][13]
-
Cost-Effectiveness: The catalysts, although they may contain precious metals, are used in catalytic amounts and can often be recycled. The low cost of hydrogen gas makes this a very economical process on a large scale.
Metal Hydride Reduction:
-
Safety: Metal hydrides like LiAlH₄ are highly reactive and can ignite upon contact with air or moisture.[10][14] Reactions must be carried out under strictly anhydrous conditions, and the quenching of excess reagent is highly exothermic and produces flammable hydrogen gas.[15][16]
-
Scalability: The use of stoichiometric amounts of expensive and hazardous reagents makes this method less suitable for large-scale industrial synthesis.[9][17] It is primarily a laboratory-scale method.
-
Cost-Effectiveness: The high cost of metal hydrides compared to hydrogen gas and a catalyst makes this a more expensive option, especially for large quantities.
Chemoselectivity
The choice of reduction method can be critical when other reducible functional groups are present in the substrate.
-
Catalytic Hydrogenation: The chemoselectivity can be tuned by the choice of catalyst and reaction conditions. For instance, Raney Nickel is known to selectively reduce nitriles in the presence of esters.[18][19] However, other reducible groups like nitro groups and alkenes are often also reduced.[12]
-
Metal Hydride Reduction: Powerful reducing agents like LiAlH₄ will reduce a wide variety of functional groups, including esters, amides, ketones, and aldehydes, making it generally less chemoselective.[9] Therefore, protecting group strategies may be necessary if other reducible functional groups are to be preserved. Milder hydrides like sodium borohydride in combination with certain additives can offer improved chemoselectivity in some cases.
Conclusion
Both catalytic hydrogenation and metal hydride reduction are effective methods for the synthesis of primary amines from nitriles.
Catalytic hydrogenation is the method of choice for large-scale, industrial applications due to its cost-effectiveness and scalability. However, it requires specialized equipment and careful handling of hydrogen gas and catalysts.
Metal hydride reduction , particularly with LiAlH₄, is a versatile and powerful laboratory-scale method that offers high yields under mild conditions. Its main drawbacks are its lower chemoselectivity, higher cost, and the significant safety hazards associated with the reagents.
The ultimate decision on which method to employ will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups, and the available equipment and safety infrastructure.
References
- 1. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrocatalytic hydrogenation of adiponitrile - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. njhjchem.com [njhjchem.com]
- 13. pure.skku.edu [pure.skku.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 18. researchgate.net [researchgate.net]
- 19. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of 1-N-Boc-3-cyanopiperidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-N-Boc-3-cyanopiperidine, a common reagent in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and take appropriate safety precautions.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Aquatic Toxicity: Very toxic to aquatic life.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound is considered a hazardous waste.[1][2][3] It must be managed and disposed of in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to significant penalties.[4]
| Parameter | Classification |
| RCRA Hazardous Waste | Yes |
| Hazard Characteristics | Toxicity, Environmental Hazard |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical treatment is not recommended without extensive validation and approval from your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Collection and Segregation
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound.
-
For liquid waste (e.g., from reaction work-ups), use a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Labeling:
-
The waste container label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[5]
-
-
Segregation:
Phase 2: Waste Storage
-
Container Integrity:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Regularly inspect the container for any signs of leakage or degradation.
-
-
Storage Location:
Phase 3: Disposal
-
Contact EHS:
-
When the waste container is full or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
-
Documentation:
-
Complete all necessary waste disposal forms as required by your institution and the hazardous waste disposal vendor.
-
-
Professional Disposal:
-
The licensed hazardous waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration.
-
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and EHS department.
-
Prevent entry into the affected area until it is deemed safe by trained personnel.
-
Chemical Reactivity and Considerations
While professional disposal is the required standard, understanding the chemical's reactivity is crucial for safety and in the unlikely event of a necessary emergency neutralization procedure under expert guidance.
-
Boc Protecting Group: The N-Boc group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid), which would cleave it to form the corresponding piperidine salt, carbon dioxide, and tert-butanol.
-
Nitrile Group: The nitrile functional group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, often requiring heat.
Note: On-site chemical treatment of this waste is complex and can generate other hazardous byproducts. It should not be attempted without a thoroughly vetted and approved protocol from your EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Resoruce Conservation and Recovery Act (RCRA) | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. epa.gov [epa.gov]
- 4. needle.tube [needle.tube]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
Essential Safety and Operational Guidance for Handling 1-N-Boc-3-cyanopiperidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 1-N-Boc-3-cyanopiperidine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and prevent injury. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specification Examples |
| Eye and Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. | Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hand | Chemical-resistant gloves. | Neoprene, nitrile, or PVC-coated gloves (Standard EN 374).[2] Gloves should be inspected before use and disposed of properly after. |
| Body | Protective clothing selected based on the potential for skin contact. | Impervious clothing should be worn to prevent skin exposure.[3] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | European Standard EN 149 approved respirator when necessary.[2] |
Health Hazard Information
This compound is classified with the following hazards:
Procedural Guidance
Handling and Storage:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][8]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][5]
-
If on Skin: Immediately wash with plenty of soap and water while removing contaminated clothing.[1][7] If skin irritation occurs, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Spill and Leak Procedures:
-
Evacuate: Keep unprotected personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Absorb the spill with inert material (e.g., diatomite, universal binders) and place it into a suitable, labeled container for disposal.[1][7]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, labeled, and closed container.
-
Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[5] Do not allow the product to enter drains, other waterways, or soil.[1] It is recommended to consult with a licensed professional waste disposal service.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. capotchem.com [capotchem.com]
- 4. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
